Bis-PEG17-NHS ester
Beschreibung
Eigenschaften
Molekularformel |
C46H80N2O25 |
|---|---|
Molekulargewicht |
1061.1 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H80N2O25/c49-41-1-2-42(50)47(41)72-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)73-48-43(51)3-4-44(48)52/h1-40H2 |
InChI-Schlüssel |
NKGAYEIPIYDEJM-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bis-PEG17-NHS ester |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to Bis-PEG17-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the homobifunctional crosslinking agent, Bis-PEG17-NHS ester. It details the molecular structure, physicochemical properties, and common applications in bioconjugation, particularly for the covalent crosslinking of proteins and other amine-containing biomolecules. This document also includes a detailed, representative experimental protocol for protein crosslinking and the necessary visual diagrams to illustrate the chemical structure and experimental workflow, designed to aid researchers in the effective use of this versatile reagent.
Introduction
This compound is a valuable tool in the field of bioconjugation, enabling the covalent linkage of biomolecules. It belongs to the class of homobifunctional crosslinkers, meaning it possesses two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
A key feature of this crosslinker is its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. The PEG spacer, consisting of 17 ethylene (B1197577) glycol units, imparts increased water solubility to the reagent and the resulting conjugate, which can help to reduce aggregation and precipitation issues often encountered with more hydrophobic crosslinkers. Furthermore, the PEG moiety can help to reduce the immunogenicity of the resulting bioconjugate. The discrete and defined length of the PEG chain allows for precise control over the crosslinking distance.
Molecular Structure and Properties
The structure of this compound consists of a central, linear chain of 17 repeating ethylene glycol units. Each terminus of this PEG chain is functionalized with an N-hydroxysuccinimide ester.
Chemical Structure
Below is a two-dimensional representation of the this compound molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | ~1061.13 g/mol | [1] |
| Chemical Formula | C₄₆H₈₀N₂O₂₅ | [1] |
| Purity | >95% | |
| Spacer Arm Length | ~77.9 Å | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers. | |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | |
| Target Functional Group | Primary amines (-NH₂) | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Principles of Reaction
The crosslinking reaction with this compound is a two-step nucleophilic acyl substitution. The primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS esters.
Experimental Protocols
The following is a representative protocol for the intermolecular crosslinking of two proteins using this compound. This protocol should be optimized for each specific application.
Materials
-
Protein A and Protein B in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow
The following diagram illustrates the general workflow for a protein-protein crosslinking experiment.
Caption: General workflow for protein crosslinking.
Detailed Methodology
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF. For example, dissolve 1.06 mg of this compound in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Do not store the stock solution.
-
Prepare the protein solution(s) at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.5).
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution. The final concentration of the crosslinker should be optimized, but a 10- to 50-fold molar excess over the protein is a common starting point.
-
The volume of the added DMSO or DMF should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins and desired degree of crosslinking.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Analysis of the Crosslinked Product:
-
The crosslinked products can be analyzed by various techniques, including:
-
SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.
-
Mass Spectrometry: To identify the specific crosslinked peptides and determine the sites of interaction.
-
Size-Exclusion Chromatography (SEC): To separate the crosslinked complexes from unreacted proteins.
-
-
Applications
This compound is a versatile reagent with a broad range of applications in life science research and drug development, including:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, their association can be stabilized for further analysis.
-
Structural Biology: Providing distance constraints for the structural determination of protein complexes.
-
Antibody-Drug Conjugate (ADC) Development: As a linker to conjugate cytotoxic drugs to antibodies.[2][3]
-
PROTAC Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
-
Surface Modification: Immobilizing proteins or other amine-containing molecules onto surfaces.
-
Peptide and Oligonucleotide Labeling: For the conjugation of labels or other functional moieties.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking | - Inactive reagent due to hydrolysis- Presence of primary amines in the buffer- Insufficient crosslinker concentration | - Use fresh, anhydrous DMSO/DMF for stock solution- Ensure the reaction buffer is amine-free (e.g., PBS, HEPES)- Increase the molar excess of the crosslinker |
| Protein precipitation | - High concentration of crosslinker- High percentage of organic solvent- Protein instability | - Optimize the crosslinker concentration- Keep the volume of organic solvent below 10%- Perform the reaction at 4°C |
| High degree of aggregation | - Non-specific crosslinking | - Reduce the reaction time and/or crosslinker concentration- Optimize the pH of the reaction buffer |
Conclusion
This compound is a powerful and versatile homobifunctional crosslinker. Its long, hydrophilic PEG spacer provides significant advantages in terms of solubility and reduced immunogenicity, while the amine-reactive NHS esters allow for efficient and stable covalent bond formation. By understanding its structure, properties, and reaction principles, and by carefully optimizing experimental protocols, researchers can effectively utilize this reagent to advance their studies in protein interactions, structural biology, and the development of novel bioconjugates.
References
A Comprehensive Technical Guide to Bis-PEG17-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the chemical properties, experimental methodologies, and key applications of Bis-PEG17-NHS ester, a homobifunctional crosslinker crucial in bioconjugation and drug development.
Core Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete PEG linker with 17 ethylene (B1197577) glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3] This structure imparts unique characteristics vital for its function as a crosslinking agent. The hydrophilic PEG spacer significantly enhances the solubility of the molecule and its conjugates in aqueous environments.[1][4] The NHS ester moieties are highly reactive towards primary amines, such as the ε-amines of lysine (B10760008) residues on proteins, forming stable amide bonds.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications.
| Identifier | Value | Source |
| CAS Number | 1008402-79-6 | [1][2] |
| Molecular Formula | C₄₆H₈₀N₂O₂₅ | [1][2] |
| Molecular Weight | 1061.1 g/mol | [1][4] |
| Purity | >95-98% | [1][2] |
| Physical & Chemical Properties | Value | Source |
| Spacer Arm Length | 64.4 Å (55 atoms) | [2][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, Acetonitrile); limited solubility in water. | [2][3][7] |
| Storage Conditions | -20°C, under desiccated conditions. | [1][7] |
Reactivity and Stability
The utility of this compound is fundamentally tied to the reactivity of its NHS ester groups. These groups readily react with primary amines in a process called aminolysis to form a covalent amide bond. This reaction is most efficient at a pH range of 7.0 to 8.5.[2][3][5]
A critical consideration in the use of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[5][8] The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[2][3][9] Therefore, it is crucial to prepare solutions of this compound immediately before use and to avoid storing it in aqueous buffers.[2][7]
| NHS Ester Half-life (Hydrolysis) | Conditions | Source |
| 4-5 hours | pH 7.0, 0°C | [5][9] |
| 1 hour | pH 8.0 | [10] |
| 10 minutes | pH 8.6, 4°C | [5][9] |
Logical Relationship: Reactivity vs. Hydrolysis
Caption: Competing reactions of this compound in an aqueous environment.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: General Protein Crosslinking
This protocol outlines the general steps for crosslinking proteins using this compound.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting columns or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.[7][11]
-
Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[7] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7][11] Do not store the stock solution.[7]
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[11][12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][11]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.
Experimental Workflow: Protein Crosslinking
Caption: Step-by-step workflow for a typical protein crosslinking experiment.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications.
-
Antibody-Drug Conjugates (ADCs): This crosslinker can be used in the synthesis of ADCs, where it links a cytotoxic drug to an antibody.[13][14]
-
PROTACs: It serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells.[13][14]
-
Surface Modification: The hydrophilic nature of the PEG chain makes it suitable for modifying surfaces to reduce non-specific binding and improve biocompatibility.
-
Biomolecule Immobilization: It is used to immobilize proteins and other amine-containing molecules onto surfaces for biosensor and immunoassay development.
Signaling Pathway: Mechanism of Amine Coupling
Caption: The reaction mechanism of an NHS ester with a primary amine.
Conclusion
This compound is a powerful homobifunctional crosslinker that offers a balance of reactivity and hydrophilicity, making it an invaluable reagent in bioconjugation, drug delivery, and biomaterials science. A thorough understanding of its chemical properties, particularly the interplay between aminolysis and hydrolysis, is essential for its effective and reproducible application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to leverage the full potential of this versatile molecule.
References
- 1. This compound, 1008402-79-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. glpbio.com [glpbio.com]
Solubility Profile of Bis-PEG17-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG17-NHS ester, a homobifunctional crosslinker crucial in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in aqueous and organic media. This document outlines its qualitative solubility in various solvents, presents a generalized experimental protocol for determining precise solubility, and offers guidance on solution preparation and storage.
Core Concepts in Solubility
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring N-hydroxysuccinimide (NHS) esters at both termini. The long, hydrophilic PEG chain, consisting of 17 ethylene (B1197577) glycol units, is designed to enhance the aqueous solubility of the molecule and the resulting conjugates.[1][2] The NHS esters are reactive towards primary amines, forming stable amide bonds, but are also susceptible to hydrolysis in aqueous environments, a factor that influences solvent choice and handling conditions.[3][4]
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, technical data sheets for this and similar PEG-NHS esters provide qualitative information on its solubility in a range of common laboratory solvents. This information is summarized in the table below. The hydrophilic nature of the PEG spacer suggests increased solubility in aqueous media compared to non-PEGylated linkers.[1][2]
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Expected to have some solubility | The hydrophilic PEG spacer is intended to increase solubility in aqueous media.[1][2] However, NHS esters are prone to hydrolysis, especially at neutral to high pH.[3][4] Solutions should be prepared fresh and used immediately. Storing in aqueous buffers is strongly discouraged.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of NHS esters.[3] For a related compound, Bis-PEG1-NHS ester, a solubility of 71 mg/mL has been reported.[5] Anhydrous DMSO is recommended to minimize hydrolysis.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions.[3] Use of fresh, anhydrous DMF is recommended as it can decompose over time to form amines that react with NHS esters.[4] |
| N,N-Dimethylacetamide (DMAC) | Soluble | Mentioned as a suitable solvent for similar dPEG®-NHS esters.[3] |
| Methylene Chloride (DCM) | Soluble | A chlorinated solvent in which solubility has been reported for similar PEG-NHS esters.[3] |
| Acetonitrile (ACN) | Soluble | Mentioned as a suitable solvent.[3] |
| Chloroform | Soluble | Some PEG-NHS esters are reported to be soluble in chloroform.[6] |
| Water | Varies; generally limited for NHS esters | While the PEG chain improves water solubility, the overall solubility might be limited. For instance, Bis-PEG1-NHS ester is reported to be insoluble in water.[5] Freshly prepared solutions are critical due to rapid hydrolysis. |
| Ethanol | Varies; generally limited for NHS esters | Bis-PEG1-NHS ester is reported to be insoluble in ethanol.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is necessary. The following is a generalized procedure based on the widely accepted "shake-flask" method and other standard solubility testing protocols.[7][8][9]
Objective: To determine the saturation solubility of this compound in a chosen solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s) (anhydrous grade where applicable)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation:
-
Equilibrate the this compound and the chosen solvent to the desired experimental temperature (e.g., room temperature, 25°C).
-
-
Sample Preparation:
-
Weigh a precise amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Agitate the mixture using a vortex mixer for 1-2 minutes.
-
Place the vial in an orbital shaker or rotator set to the desired temperature and agitate for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The extended time allows for the dissolution process to stabilize.
-
-
Phase Separation:
-
After equilibration, visually inspect the vial to confirm that excess solid is still present, indicating a saturated solution.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining particulates.
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mM based on the concentration determined from the analytical measurement and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
Recommendations for Handling and Storage of Solutions
-
Stock Solutions: For applications requiring the use of this compound, it is best to prepare fresh stock solutions in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[3][4]
-
Storage of Solutions: If storage of a stock solution is unavoidable, it should be stored in an anhydrous solvent at -20°C or -80°C and protected from moisture.[5] Repeated freeze-thaw cycles should be avoided.[6]
-
Aqueous Reactions: When introducing the linker into an aqueous reaction buffer, it should be added from a concentrated stock in an organic solvent to minimize the time the NHS ester is exposed to the aqueous environment before reacting with the target molecule. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturing proteins or affecting other biomolecules.[10]
By understanding the solubility characteristics and following proper handling procedures, researchers can ensure the stability and reactivity of this compound, leading to more reliable and reproducible results in their bioconjugation and drug development endeavors.
References
- 1. glpbio.com [glpbio.com]
- 2. nanopartikel.info [nanopartikel.info]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanopartikel.info [nanopartikel.info]
- 10. Dihydrocoumarin | whatman (沃特曼) [fluoroprobe.com]
An In-depth Technical Guide to Bis-PEG17-NHS Ester for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-PEG17-NHS ester, a homobifunctional crosslinking agent, detailing its chemical properties, mechanism of action, and applications in protein conjugation, with a particular focus on its role in the development of advanced biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This homobifunctional nature allows for the covalent linking of two molecules that possess primary amine groups.[2][4] The central PEG chain, being hydrophilic, enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can mitigate issues of aggregation and precipitation often encountered with more hydrophobic crosslinkers.
The precise length of the discrete PEG (dPEG®) chain, 55 atoms (64.4 Å), provides a defined spacer arm, allowing for consistent and well-characterized crosslinking applications. This is particularly advantageous in drug development, where reproducibility and precise control over molecular architecture are paramount.
Chemical Properties and Specifications
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₄₆H₈₀N₂O₂₅ | |
| Molecular Weight | 1061.13 g/mol | |
| CAS Number | 2221948-93-0 | |
| Spacer Arm Length | 55 atoms (64.4 Å) | |
| Reactivity | Primary amines (-NH₂) | |
| Solubility | Soluble in organic solvents (DMSO, DMF); Hydrophilic PEG spacer improves aqueous solubility of conjugates. | |
| Storage | -20°C, desiccated, protected from moisture. |
Mechanism of Action: Amine-Reactive Crosslinking
The utility of this compound in protein crosslinking stems from the high reactivity of the NHS ester groups towards primary amines. These amines are readily available on proteins, primarily as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains.
The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.
References
The Core of Connectivity: A Technical Guide to the Bis-PEG17-NHS Ester Spacer Arm
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise linkage of molecules is paramount to the creation of effective therapeutics, diagnostics, and research tools. The Bis-PEG17-NHS ester has emerged as a critical component in this field, offering a defined, hydrophilic, and versatile spacer arm for covalently connecting amine-containing molecules. This technical guide provides an in-depth exploration of the core functionalities of the this compound, with a special focus on its substantial polyethylene (B3416737) glycol (PEG) spacer arm. It aims to equip researchers with the essential knowledge, data, and protocols to effectively leverage this powerful crosslinker in their work.
Core Properties and Data Presentation
This compound is a homobifunctional crosslinking reagent. This means it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—located at either end of a polyethylene glycol spacer.[1][2] These NHS esters are highly reactive towards primary amines, such as the ε-amine of lysine (B10760008) residues on proteins or amine-functionalized surfaces, forming stable and covalent amide bonds.[1][3]
The defining feature of this molecule is its discrete PEG17 spacer arm. Unlike traditional polydisperse PEGs, this spacer is a single molecular weight compound, ensuring uniformity in crosslinking applications and simplifying the analysis of the resulting conjugates.[4] The hydrophilic nature of the PEG chain imparts several beneficial properties to the crosslinker and the final conjugate, including increased water solubility, reduced aggregation, and minimized immunogenicity.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₄₆H₈₀N₂O₂₅ | |
| Molecular Weight | 1061.13 g/mol | |
| CAS Number | 1008402-79-6 / 2221948-93-0 | |
| Purity | >98% | |
| Spacer Arm Length | 55 atoms | |
| Spacer Arm Distance | 64.4 Å | |
| Physical State | Viscous pale liquid or low melting point solid | |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | |
| Storage Conditions | -20°C, under desiccant | |
| Optimal Reaction pH | 7.0 - 7.5 |
The Role of the Spacer Arm in Advanced Applications
The substantial length and hydrophilicity of the PEG17 spacer arm make this compound particularly well-suited for advanced applications in drug development and research, such as in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
In ADCs , the linker connects a potent cytotoxic drug to a monoclonal antibody. The PEG17 spacer provides critical spatial separation between the antibody and the drug, which can prevent the drug from interfering with the antibody's binding to its target antigen. Furthermore, its hydrophilicity helps to counterbalance the often hydrophobic nature of the cytotoxic payload, improving the overall solubility and pharmacokinetic properties of the ADC.
In PROTACs , the linker bridges a target-binding ligand and an E3 ubiquitin ligase ligand. The length and flexibility of the PEG17 spacer are crucial for allowing the two ends of the chimera to simultaneously bind their respective protein targets, facilitating the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These protocols are based on general procedures for Bis-NHS-(PEG)n reagents and should be optimized for specific applications.
General Protein-Protein Crosslinking in Solution
This protocol outlines the procedure for creating covalent crosslinks between proteins in a solution.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. To avoid moisture contamination, allow the reagent vial to equilibrate to room temperature before opening. Do not store the stock solution.
-
Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 0.1 mM or 1-10 mg/mL).
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker (a 10- to 50-fold molar excess is a common starting point). Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.
-
Purification: Remove excess, unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis against an appropriate buffer. The crosslinked protein conjugate is now ready for analysis (e.g., by SDS-PAGE).
Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the PEGylation of nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units or similar purification system
Procedure:
-
Prepare Stock Solution: As in the previous protocol, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized, but a 10-fold molar excess of the linker is a good starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for the nanoparticle size.
-
Centrifuge to remove unreacted this compound and byproducts.
-
Wash the nanoparticles by resuspending them in fresh Reaction Buffer and repeating the centrifugation step. Perform at least three wash cycles.
-
-
Final Product: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships involving the this compound.
References
A Technical Deep Dive: Bis-PEG17-NHS Ester in the Landscape of Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. N-Hydroxysuccinimide (NHS) esters have long been the workhorse for covalently modifying primary amines on proteins and other biomolecules, forming stable amide bonds.[1] Among the diverse array of NHS esters, Bis-PEG17-NHS ester has emerged as a valuable tool, offering unique properties due to its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This in-depth technical guide provides a comprehensive comparison of this compound with other common NHS esters, complete with detailed experimental protocols and visual guides to empower researchers in their selection and application of these critical reagents.
The Chemistry of NHS Ester Reactions
The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[2] The unprotonated primary amine, typically from the N-terminus of a polypeptide or the ε-amino group of a lysine (B10760008) residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[3] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic. Conversely, at higher pH values, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, which can reduce the overall conjugation yield.
A Comparative Analysis of NHS Esters
The choice of an NHS ester crosslinker is dictated by the specific requirements of the application, including the desired spacer arm length, solubility, and whether a homobifunctional or heterobifunctional linker is needed. This compound is a homobifunctional crosslinker, meaning it possesses two identical NHS ester reactive groups, making it ideal for crosslinking proteins or creating intramolecular linkages.
Here, we compare this compound with other commonly used homobifunctional and heterobifunctional NHS esters.
Table 1: Quantitative Comparison of Common Homobifunctional NHS Esters
| NHS Ester | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |
| This compound | 1061.13 | 64.4 | Water-soluble, Soluble in organic solvents (DMSO, DMF) | Long, hydrophilic PEG spacer reduces aggregation and increases solubility of the conjugate. |
| DSS (Disuccinimidyl suberate) | 368.34 | 11.4 | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | A common, non-cleavable crosslinker for studying protein-protein interactions. Membrane permeable. |
| BS³ (Bis(sulfosuccinimidyl) suberate) | 572.43 | 11.4 | Water-soluble | A water-soluble, non-cleavable analog of DSS. Membrane impermeable, ideal for cell surface crosslinking. |
| DSG (Disuccinimidyl glutarate) | 326.26 | 7.7 | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | A shorter, non-cleavable crosslinker. |
| DSP (Dithiobis(succinimidyl propionate)) | 404.42 | 12.0 | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | A cleavable crosslinker containing a disulfide bond, which can be cleaved by reducing agents like DTT. |
Table 2: Quantitative Comparison of Common Heterobifunctional NHS Esters
| NHS Ester | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Solubility | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 334.32 | 8.3 | NHS ester, Maleimide | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Reacts with amines and sulfhydryls. Commonly used for creating antibody-drug conjugates (ADCs). |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 436.37 | 8.3 | NHS ester, Maleimide | Water-soluble | Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic solvents. |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | 312.36 | 6.8 | NHS ester, Pyridyldithiol | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Reacts with amines and sulfhydryls to form a cleavable disulfide bond. |
| SATA (N-Succinimidyl S-acetylthioacetate) | 231.23 | 2.6 | NHS ester, Acetyl-protected sulfhydryl | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | Used to introduce a protected sulfhydryl group onto a molecule containing a primary amine. |
Experimental Protocols
The following are detailed methodologies for common applications of NHS esters. It is crucial to optimize these protocols for your specific biomolecules and experimental goals.
Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)
This protocol describes a general procedure for crosslinking interacting proteins in a complex.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.
-
DSS (Disuccinimidyl suberate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate buffer at a suitable concentration (typically 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a non-amine-containing buffer.
-
Prepare DSS Stock Solution: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve the desired final concentration (a 10- to 50-fold molar excess of DSS to protein is a common starting point).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted DSS. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Antibody Labeling using a Heterobifunctional NHS Ester (e.g., Sulfo-SMCC)
This protocol outlines the steps for conjugating a molecule with a free sulfhydryl group to an antibody.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS), pH 7.2-7.5.
-
Sulfo-SMCC.
-
Molecule with a free sulfhydryl group.
-
Desalting column.
Procedure:
-
Prepare Antibody: Dissolve or buffer exchange the antibody into a non-amine-containing buffer at a concentration of 1-10 mg/mL.
-
Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer.
-
Activate Antibody: Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. Incubate at room temperature for 30-60 minutes.
-
Remove Excess Crosslinker: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to remove unreacted Sulfo-SMCC.
-
Conjugation: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated antibody. A 1.1- to 5-fold molar excess of the sulfhydryl molecule over the antibody is a typical starting point.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the antibody conjugate to remove unreacted sulfhydryl-containing molecules using size-exclusion chromatography or dialysis.
Immobilization of a Ligand onto a Surface using NHS Ester Chemistry
This protocol describes the immobilization of an amine-containing ligand onto a carboxylated surface.
Materials:
-
Carboxylated surface (e.g., sensor chip, beads).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0).
-
Amine-containing ligand in a suitable buffer (e.g., PBS, pH 7.4).
-
Quenching/Blocking buffer (e.g., 1 M ethanolamine-HCl, pH 8.5).
Procedure:
-
Surface Activation: Prepare a solution of EDC and NHS in the activation buffer (e.g., 0.4 M EDC and 0.1 M NHS). Inject or incubate the carboxylated surface with the EDC/NHS solution for a defined period (e.g., 5-30 minutes) to activate the surface by forming NHS esters.
-
Ligand Immobilization: Inject or incubate the activated surface with the amine-containing ligand solution. The concentration of the ligand will need to be optimized. Allow the coupling reaction to proceed for a defined period (e.g., 15-60 minutes).
-
Quenching/Blocking: Inject or incubate the surface with the quenching/blocking buffer to deactivate any remaining NHS esters and prevent non-specific binding.
-
Washing: Wash the surface extensively with a suitable buffer to remove any non-covalently bound ligand.
Visualizing Workflows and Molecular Structures
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Chemical Structures
Caption: Chemical structures of this compound, DSS, and SMCC.
Experimental Workflow: Protein Crosslinking
Caption: General workflow for a protein crosslinking experiment.
Signaling Pathway Application: Capturing Protein-Protein Interactions
Caption: Using NHS esters to identify protein interactions in a signaling pathway.
Conclusion
The selection of an appropriate NHS ester is a critical decision in the design of bioconjugation experiments. This compound, with its long, hydrophilic spacer, offers distinct advantages in reducing aggregation and enhancing the solubility of the resulting conjugates. This makes it particularly well-suited for applications where maintaining the native conformation and function of the biomolecule is essential. In contrast, traditional hydrocarbon-based crosslinkers like DSS are valuable for their membrane permeability in intracellular crosslinking studies. For applications requiring the conjugation of two different types of molecules, heterobifunctional reagents like SMCC and its water-soluble counterpart, Sulfo-SMCC, provide the necessary specificity.
By understanding the fundamental chemistry, comparing the quantitative properties of different NHS esters, and following detailed experimental protocols, researchers can confidently select and utilize the optimal reagent for their specific needs, ultimately advancing their research in drug development, diagnostics, and fundamental life sciences.
References
An In-depth Technical Guide to the Storage and Stability of Bis-PEG17-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of storing and handling Bis-PEG17-NHS ester to ensure its stability and reactivity for successful bioconjugation and drug development applications. N-hydroxysuccinimide (NHS) esters are highly reactive compounds susceptible to degradation, and understanding the factors that influence their stability is paramount for reproducible and effective results.
Recommended Storage and Handling
Proper storage and handling are the first line of defense against the degradation of this compound. The primary goal is to minimize exposure to moisture and high temperatures.
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower for long-term storage. | Low temperatures significantly slow down the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert gas such as argon or nitrogen. | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Moisture | Store in a desiccated environment. Use of a desiccant is highly recommended. | NHS esters are extremely sensitive to moisture, which leads to rapid hydrolysis of the reactive ester group. |
| Light | Protect from light. | While hydrolysis is the primary concern, prolonged exposure to light can potentially affect the polyethylene (B3416737) glycol (PEG) backbone. |
| Handling | Equilibrate the vial to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis. |
| Solution Preparation | Prepare solutions in a dry, amine-free organic solvent (e.g., DMSO, DMF) immediately before use. | This compound is not stable in aqueous solutions. Stock solutions in anhydrous organic solvents can be stored at -20°C or -80°C for short periods (days to a month), but fresh preparation is always recommended.[1] |
Factors Affecting Stability
The stability of this compound is primarily influenced by three key factors: moisture, pH, and temperature.
-
Moisture: As previously mentioned, water is the primary antagonist to the stability of NHS esters. It readily hydrolyzes the ester bond, rendering the molecule inactive for conjugation to primary amines.
-
pH: The rate of hydrolysis is highly dependent on the pH of the environment. The half-life of an NHS ester decreases significantly as the pH increases. While the reaction with primary amines is also favored at slightly alkaline pH (7.0-8.5), so is the competing hydrolysis reaction.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, keeping the compound at low temperatures during storage and handling is crucial.
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester groups. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide.
References
Methodological & Application
Application Notes and Protocols for Bis-PEG17-NHS Ester in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Bis-PEG17-NHS ester as a crosslinking agent in the development of immunoassays, specifically focusing on a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This document outlines the chemical properties of this compound, experimental protocols for antibody conjugation, and guidance on optimizing assay performance.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS esters react specifically with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[3]
The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and non-specific binding in aqueous environments.[1][2] These characteristics make this compound an excellent choice for conjugating antibodies to surfaces or to reporter enzymes like Horseradish Peroxidase (HRP) in the development of sensitive and specific immunoassays.
Key Features and Applications
-
Homobifunctional and Amine-Reactive: Enables the crosslinking of molecules containing primary amines.
-
PEGylated Spacer: Increases solubility and reduces aggregation of conjugates.[2]
-
Stable Amide Bond Formation: Creates a permanent and stable linkage between conjugated molecules.
-
Immunoassay Development: Ideal for conjugating capture antibodies to solid phases and for creating detection antibody-enzyme conjugates.
Data Presentation: Optimizing this compound Concentration
The optimal molar ratio of this compound to antibody is critical for achieving the desired degree of labeling without compromising antibody activity. Over-conjugation can lead to loss of antigen-binding affinity, while under-conjugation can result in a weak signal. The following table summarizes data from a hypothetical optimization experiment for a sandwich ELISA, demonstrating the impact of varying the molar excess of this compound on key assay parameters.
| Molar Excess of this compound to Antibody | Average Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (S/N) | Lower Limit of Detection (LLOD) (ng/mL) |
| 5:1 | 0.85 | 0.10 | 8.5 | 0.5 |
| 10:1 | 1.52 | 0.12 | 12.7 | 0.25 |
| 20:1 | 2.89 | 0.15 | 19.3 | 0.1 |
| 40:1 | 2.65 | 0.25 | 10.6 | 0.2 |
| 80:1 | 1.98 | 0.35 | 5.7 | 0.4 |
This table presents illustrative data to demonstrate the concept of optimizing the crosslinker-to-antibody ratio. Actual results may vary depending on the specific antibodies and assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Capture Antibody
-
Detection Antibody
-
Horseradish Peroxidase (HRP)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Carbonate-Bicarbonate Buffer, pH 9.6
-
Borate Buffer, pH 8.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well microtiter plates
-
Desalting columns
Protocol 1: Conjugation of Capture Antibody to Microtiter Plate
This protocol describes the covalent immobilization of a capture antibody to an amine-functionalized microtiter plate using this compound.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Capture Antibody: Dialyze the capture antibody against PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1 mg/mL in PBS.
-
Reaction Setup:
-
Add the this compound stock solution to the capture antibody solution at a 20-fold molar excess.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Plate Coating:
-
Dilute the activated capture antibody to a final concentration of 10 µg/mL in Carbonate-Bicarbonate Buffer, pH 9.6.
-
Add 100 µL of the diluted antibody solution to each well of an amine-functionalized 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer before use.
-
Protocol 2: Preparation of HRP-Conjugated Detection Antibody
This protocol details the conjugation of HRP to a detection antibody using this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Prepare Detection Antibody and HRP:
-
Dialyze the detection antibody and HRP separately against Borate Buffer, pH 8.5.
-
Adjust the concentrations to 2 mg/mL for the antibody and 4 mg/mL for HRP.
-
-
Reaction Setup:
-
In separate tubes, add this compound stock solution to both the detection antibody and HRP solutions at a 20-fold molar excess relative to each protein.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Purification of Activated Proteins:
-
Separately purify the activated antibody and activated HRP using desalting columns equilibrated with Borate Buffer, pH 8.5 to remove excess crosslinker.
-
-
Conjugation Reaction:
-
Combine the activated detection antibody and activated HRP at a 1:3 molar ratio (antibody:HRP).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification of the Conjugate: Purify the HRP-conjugated detection antibody from unconjugated antibody and HRP using size-exclusion chromatography.
-
Storage: Store the purified conjugate in a stabilization buffer containing 50% glycerol (B35011) at -20°C.
Signaling Pathway and Experimental Workflow Diagrams
Chemical Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Workflow for Sandwich ELISA using this compound
Caption: Sandwich ELISA workflow with conjugated antibodies.
Logical Relationship of Optimization Parameters
Caption: Interplay of parameters in immunoassay optimization.
References
Application Notes and Protocols for Surface Modification using Bis-PEG17-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-PEG17-NHS ester for the surface modification of various substrates. This homobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and biomaterials science, enabling the covalent attachment of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to amine-containing surfaces.[1][2][3][4][5] The PEGylation of surfaces can enhance solubility, reduce non-specific protein adsorption, and improve the in-vivo circulation time of nanoparticles.
Introduction to this compound
This compound is a polyethylene glycol derivative featuring a 17-unit PEG chain flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The NHS esters react specifically and efficiently with primary amines (-NH2) on proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds. This homobifunctional nature allows for the crosslinking of two different amine-containing molecules or the surface modification of a single entity.
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Formula | C46H80N2O25 | |
| Molecular Weight | 1061.13 g/mol | |
| Spacer Arm Length | ~7.8 nm (calculated) | |
| Reactivity | Primary amines (-NH2) | |
| Optimal Reaction pH | 7.0 - 8.5 | |
| Solubility | Soluble in organic solvents (DMSO, DMF), limited solubility in aqueous buffers. |
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Key Experimental Considerations
pH: The reaction is highly pH-dependent. A pH range of 7.0-8.5 is optimal for the reaction with primary amines. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated, reducing conjugation efficiency.
Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.
Solvent: this compound should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins or aggregation of nanoparticles.
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, it is crucial to prepare fresh solutions of the crosslinker and use them promptly.
Stoichiometry: The molar ratio of this compound to the amine-containing molecule will influence the degree of surface modification. An excess of the crosslinker is often used to drive the reaction to completion, but the optimal ratio should be determined empirically for each application.
Experimental Protocols
Surface Modification of Amine-Functionalized Nanoparticles (e.g., Silica or Gold)
This protocol provides a general procedure for the PEGylation of nanoparticles that have been functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Washing Buffer: Reaction Buffer
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Reaction: Add the desired volume of the this compound stock solution to the nanoparticle dispersion. A 20 to 50-fold molar excess of the crosslinker over the estimated surface amine groups is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Washing: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant.
-
Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation step. Perform a total of three washes to remove unreacted crosslinker and byproducts.
-
(Optional) Quenching: To quench any remaining unreacted NHS esters, resuspend the washed nanoparticles in the Quenching Buffer and incubate for 15-30 minutes at room temperature.
-
Final Wash: Repeat the washing steps (Step 5 & 6) with the Reaction Buffer to remove the quenching agent.
-
Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage.
Protein-Protein Crosslinking
This protocol describes the use of this compound to crosslink two different proteins containing accessible primary amines.
Materials:
-
Protein A and Protein B
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO.
-
Reaction: Add a 20 to 50-fold molar excess of the this compound solution to the protein mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques.
Data Presentation
The success of surface modification can be quantified by various analytical techniques.
Table 1: Quantification of PEG Surface Density on Gold Nanoparticles.
| PEG Derivative | Nanoparticle Size | Molar Excess of PEG | Resulting PEG Density (chains/nm²) | Analytical Method | Reference |
| HS-PEG5k-NH2 | 50 nm | Not specified | 1.33 | Ninhydrin Assay | |
| HS-PEG3k-NH2 | 50 nm | Not specified | 2.21 | Ninhydrin Assay | |
| HS-PEG5k-NH2 | 50 nm | Not specified | 0.85 | Fluorescamine Assay | |
| HS-PEG3k-NH2 | 50 nm | Not specified | 1.64 | Fluorescamine Assay | |
| Thiol-PEG | 10 nm | Not specified | 0.21 nm² footprint | Microscale TGA |
Table 2: Stability of PEGylated Surfaces.
| Surface Type | Incubation Condition | Duration | Observation | Reference |
| PEG film on organosilane | 0.1 M Phosphate Buffer, pH 7.4 | 25 days | Film thickness started to decline | |
| PEGylated Liposomes | Natural Seawater | 3 days | 20 mol% DSPE-PEG increased survival rate ~3-fold compared to unmodified liposomes |
Influence on Cellular Signaling
Surface modification with PEG can significantly impact the interaction of materials with biological systems. While specific signaling pathways modulated by this compound are application-dependent, the general effects of PEGylation include:
-
Reduced Protein Adsorption: The hydrophilic PEG layer creates a steric barrier that minimizes non-specific protein binding, which can prevent the activation of certain cell surface receptors.
-
Evasion of the Immune System: By reducing opsonization (the process of marking pathogens for phagocytosis), PEGylation can help nanoparticles evade uptake by immune cells, prolonging their circulation time.
-
Modulation of Receptor-Ligand Interactions: The length and density of the PEG chains can influence the accessibility of targeting ligands on the surface, thereby modulating their interaction with specific cellular receptors.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low conjugation efficiency | - pH of the reaction buffer is too low.- Hydrolysis of the NHS ester.- Presence of primary amines in the buffer. | - Ensure the pH is between 7.0 and 8.5.- Prepare fresh solutions of the NHS ester immediately before use.- Use an amine-free buffer. |
| Protein aggregation | - High concentration of organic solvent.- Inappropriate buffer conditions. | - Keep the final concentration of DMSO or DMF below 10%.- Optimize buffer composition and ionic strength. |
| High batch-to-batch variability | - Inconsistent reaction times or temperatures.- Moisture contamination of the NHS ester. | - Standardize all reaction parameters.- Store the this compound in a desiccator at -20°C and warm to room temperature before opening. |
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of surface modification applications, leading to the development of advanced biomaterials and drug delivery systems.
References
Application Notes: Bis-PEG17-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is comprised of three key components: a monoclonal antibody (mAb) for specific antigen recognition on tumor cells, a highly potent small molecule drug (payload), and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, pharmacokinetics, and efficacy of the ADC.
Polyethylene (B3416737) glycol (PEG) linkers have become integral to modern ADC design due to their unique properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can significantly enhance the physicochemical properties of ADCs. The incorporation of a PEG spacer can improve the solubility of hydrophobic payloads, reduce aggregation, and prolong the circulation half-life of the conjugate.[1][2]
Bis-PEG17-NHS ester is a homobifunctional, discrete PEG (dPEG®) linker featuring an N-hydroxysuccinimide (NHS) ester at both ends of a 17-unit polyethylene glycol chain. This discrete PEG linker offers a defined chain length and molecular weight, ensuring the generation of more homogeneous ADCs compared to traditional polydisperse PEG linkers.[2] The NHS esters react efficiently with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[3][4] The this compound can be utilized in a two-step conjugation strategy: first by reacting with an amine-containing payload to form a payload-linker intermediate, which is then conjugated to the antibody. This approach allows for greater control over the conjugation process and the final Drug-to-Antibody Ratio (DAR).
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, quantitative data on the impact of PEG linker length, and visualizations of relevant biological pathways and experimental workflows.
Key Advantages of this compound in ADCs
-
Enhanced Hydrophilicity and Solubility: The PEG17 chain imparts significant hydrophilicity to the linker, which can help to solubilize hydrophobic payloads and prevent aggregation of the final ADC, particularly at higher DARs.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
-
Homogeneity: As a discrete PEG linker, this compound has a single, well-defined molecular weight, which contributes to the production of more homogeneous ADCs with improved batch-to-batch consistency.
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and ability to shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.
-
Cleavable Linker Potential: While the amide bond formed with lysine is stable, this compound is often described as a component of cleavable linker systems, where enzymatic or pH-sensitive cleavage sites are incorporated elsewhere in the linker-payload construct.
Quantitative Data on the Impact of PEG Linker Length
While specific data for a PEG17 linker is not extensively published in a comparative format, the following tables summarize the observed trends and data for ADCs with varying PEG linker lengths from preclinical studies. This data allows for an informed estimation of the expected performance of an ADC utilizing a PEG17 linker.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This table illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC, up to a certain point (around PEG8), after which the effect plateaus. A PEG17 linker would be expected to fall within this optimal range for reduced clearance.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | Cell Line | IC50 (ng/mL) |
| No PEG | Karpas-299 | ~10 |
| PEG2 | Karpas-299 | ~10 |
| PEG4 | Karpas-299 | ~10 |
| PEG8 | Karpas-299 | ~10 |
| PEG12 | Karpas-299 | ~10 |
| PEG24 | Karpas-299 | ~10 |
Data adapted from Burke et al., 2017. In some ADC constructs, the length of the PEG linker has been shown to have no significant impact on the in vitro potency.
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from research on trastuzumab-DM1 conjugates. This highlights that the architecture of the PEG linker can also significantly influence the pharmacokinetic properties of an ADC, with branched or pendant configurations potentially offering advantages for highly loaded ADCs.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of an ADC using this compound in a two-step conjugation process.
Protocol 1: Synthesis of Amine-Containing Payload-PEG17-NHS Ester Intermediate
This protocol describes the reaction of an amine-containing payload with a molar excess of this compound to generate a payload-linker intermediate with a terminal NHS ester for subsequent antibody conjugation.
Materials:
-
Amine-containing payload (e.g., a derivative of MMAE with a free amine)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
In a separate vial, dissolve a 5- to 10-fold molar excess of this compound in the same anhydrous solvent.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution to the payload solution with continuous stirring.
-
Add 2-3 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture to facilitate the reaction.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker intermediate and consumption of the payload.
-
-
Purification of Payload-Linker Intermediate:
-
Once the reaction is complete, purify the payload-PEG17-NHS ester intermediate from excess this compound and other reactants using reverse-phase HPLC.
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the purified intermediate by mass spectrometry.
-
Lyophilize the purified product and store it under desiccated conditions at -20°C until further use. The NHS ester is moisture-sensitive.
-
Protocol 2: Conjugation of Payload-PEG17-NHS Ester to Antibody
This protocol details the conjugation of the purified payload-linker intermediate to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Purified Payload-PEG17-NHS ester intermediate
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass spectrometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Payload-Linker Solution Preparation:
-
Immediately before use, dissolve the purified Payload-PEG17-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis in aqueous solutions.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Payload-PEG17-NHS ester solution to the antibody solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point could be a 5- to 10-fold molar excess).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to the reaction mixture to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload-linker, free drug, and other impurities using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) and/or Hydrophobic Interaction Chromatography (HIC). Mass spectrometry can also be used for precise DAR determination.
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the ADC sample by SEC.
-
Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the newly synthesized ADC on target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cancer cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
HER2 Signaling Pathway and ADC Mechanism of Action
An ADC targeting the HER2 receptor, for instance, would bind to the receptor on the surface of cancer cells, leading to internalization and subsequent release of the cytotoxic payload, which then induces cell death. The HER2 receptor itself activates downstream signaling pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival.
Caption: ADC targeting HER2: binding, internalization, and payload-induced apoptosis.
Experimental Workflow for ADC Preparation and Characterization
This workflow outlines the key steps involved in the development and analysis of an ADC using this compound.
Caption: Workflow for ADC synthesis, characterization, and functional evaluation.
Logical Relationship of this compound Application
This diagram illustrates the logical flow of how this compound is employed in a two-step ADC conjugation strategy.
Caption: Two-step conjugation using this compound to form an ADC.
References
- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
Application Notes and Protocols for Protein Labeling with Bis-PEG17-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG17-NHS ester is a homobifunctional crosslinking agent used for the covalent conjugation of biomolecules containing primary amines.[1] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 17-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[2][3][4] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media, mitigating issues like aggregation and precipitation that can occur with hydrophobic crosslinkers.[1]
This reagent is a valuable tool in drug research and development, particularly for creating bioconjugates like antibody-drug conjugates (ADCs) or for linking proteins together. The defined length of the PEG chain allows for precise control over the spacing between conjugated molecules.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of a protein's primary amine with this compound.
Experimental Protocols
This section provides a detailed methodology for labeling proteins with this compound.
Materials
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5; or other amine-free buffers like HEPES or borate.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine (B1666218)
-
Purification equipment: Size-exclusion chromatography column (e.g., desalting column) or dialysis cassettes.
Experimental Workflow
Caption: General workflow for protein labeling with this compound.
Step-by-Step Procedure
-
Preparation of Protein Solution:
-
Dissolve the protein in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Note: Do not prepare aqueous stock solutions of the NHS ester, as it is susceptible to hydrolysis, especially at higher pH. Discard any unused reconstituted reagent.
-
-
Labeling Reaction:
-
Add a calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction mixture with gentle stirring. Incubation can be for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer such as Tris or glycine can be added to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
If using chromatography, collect fractions and determine the protein concentration of each fraction (e.g., using a Bradford assay or measuring absorbance at 280 nm). Pool the fractions containing the labeled protein.
-
-
Storage of the Labeled Protein:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
-
To avoid repeated freeze-thaw cycles, it is advisable to store the protein in smaller aliquots.
-
Data Presentation: Reaction Parameters
The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key parameters and their generally recommended ranges.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal reactivity is typically between pH 8.3-8.5. Hydrolysis of the NHS ester increases at higher pH. |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) require longer incubation times but can help maintain protein stability. |
| Incubation Time | 30 minutes - 4 hours | Typically 30-60 minutes at room temperature or 2-4 hours at 4°C. |
| Molar Excess of NHS Ester | 10 - 50 fold | The optimal ratio is protein-dependent and should be determined empirically to achieve the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of labeling. |
Troubleshooting
-
Low Labeling Efficiency:
-
Verify the pH of the reaction buffer is within the optimal range (7.0-9.0).
-
Increase the molar excess of the this compound.
-
Ensure the protein was in an amine-free buffer.
-
Confirm the activity of the NHS ester; it may have hydrolyzed due to moisture or improper storage.
-
-
Protein Precipitation:
-
Reduce the percentage of organic solvent in the final reaction mixture.
-
Perform the reaction at a lower temperature (4°C).
-
The PEG linker is designed to increase solubility, but protein-specific issues can still arise.
-
-
Loss of Protein Activity:
-
Reduce the molar excess of the NHS ester to decrease the degree of labeling, as excessive modification of lysine residues can impact protein function.
-
Shorten the incubation time or lower the reaction temperature.
-
References
Application Notes and Protocols: Bis-PEG17-NHS Ester for Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications due to their high water content, biocompatibility, and tunable physical properties that mimic soft tissues.[1] Bis-PEG17-NHS ester is a homobifunctional crosslinker that enables the formation of stable hydrogel networks through the reaction of its N-hydroxysuccinimide (NHS) ester terminal groups with primary amines.[2][3][4] This reaction forms covalent amide bonds, resulting in a biocompatible and biodegradable hydrogel suitable for a variety of applications, including drug delivery, tissue engineering, and 3D cell culture.[1]
The hydrophilic PEG spacer in this compound enhances its solubility in aqueous solutions. The NHS ester groups are highly reactive towards primary amines at neutral to slightly basic pH (pH 7.0-8.0), allowing for rapid gelation under physiological conditions. It is important to note that NHS esters are susceptible to hydrolysis, especially at higher pH, which can compete with the amine reaction. Therefore, solutions of this compound should be prepared fresh and used immediately.
Applications
-
Controlled Drug Delivery: The porous structure of this compound-based hydrogels allows for the encapsulation of therapeutic molecules, ranging from small drugs to large proteins. The release of these molecules can be controlled by the hydrogel's degradation rate, which is influenced by the ester linkages within the crosslinked network.
-
Tissue Engineering: These hydrogels can serve as scaffolds to support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues. The mechanical properties of the hydrogel can be tailored to mimic the stiffness of the target tissue.
-
3D Cell Culture and Encapsulation: The biocompatible nature of the gelation process allows for the encapsulation of living cells within the hydrogel matrix, providing a 3D environment that mimics the native extracellular matrix. This is crucial for studying cell behavior in a more physiologically relevant context.
Quantitative Data Summary
The following tables summarize key quantitative data for PEG-NHS ester-based hydrogels. Note that the specific PEG length (e.g., 17 units) may vary in the cited literature, but the data provides a general understanding of the expected properties.
Table 1: Mechanical and Degradation Properties of PEG-NHS Hydrogels
| Property | Value | Conditions | Reference |
| Adhesion Strength (on skin and trachea) | ~90 kPa (with PEG-NHS) vs. ~60 kPa (without PEG-NHS) | 2 wt% PEG-NHS | |
| Adhesion Strength (on kidney) | ~60 kPa (with PEG-NHS) vs. ~25-30 kPa (without PEG-NHS) | 2 wt% PEG-NHS | |
| Adhesion Strength (on liver and heart) | ~45 kPa (with PEG-NHS) vs. ~25-30 kPa (without PEG-NHS) | 2 wt% PEG-NHS | |
| Tensile Modulus Increase | Up to 5-fold with PEG-NHS addition | Not specified | |
| Swelling Ratio Reduction | Decreased by half with 2 wt% PEG-NHS | PBS, human serum, rabbit serum, fetal bovine serum | |
| Mass Loss in Human Serum (60 days) | 5.5% (with PEG-NHS) vs. 17.8% (without PEG-NHS) | Not specified | |
| Accelerated Degradation (18 months) | ~25% degradation (with PEG-NHS) vs. complete degradation (without PEG-NHS) | H₂O₂ |
Experimental Protocols
Protocol 1: Hydrogel Formation using this compound and a Diamine Crosslinker
This protocol describes the formation of a hydrogel by crosslinking a diamine-containing polymer with this compound.
Materials:
-
This compound
-
Diamine-functionalized polymer (e.g., diamino-PEG, Jeffamine®)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) (optional, for dissolving this compound)
Procedure:
-
Preparation of Polymer Solutions:
-
Dissolve the diamine-functionalized polymer in PBS to the desired concentration (e.g., 10% w/v).
-
Immediately before use, dissolve the this compound in PBS or a minimal amount of anhydrous DMSO/DMF and then dilute with PBS to the desired concentration. A common starting point is a 1:1 molar ratio of NHS ester groups to primary amine groups.
-
-
Hydrogel Formation:
-
Rapidly and thoroughly mix the this compound solution with the diamine-functionalized polymer solution.
-
Gelation will typically occur within seconds to minutes, depending on the concentration and reactivity of the components.
-
The hydrogel can be cast into a specific shape using a mold before gelation is complete.
-
-
Washing:
-
After the hydrogel has fully formed, wash it extensively with PBS to remove any unreacted reagents and byproducts.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare a hydrogel sample and record its initial lyophilized (dry) weight (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio (Q) using the formula: Q = Ws / Wd.
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples with a defined diameter and height.
-
Perform unconfined compression testing using a mechanical tester.
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.
Protocol 3: Cell Encapsulation in a this compound Hydrogel
This protocol outlines the encapsulation of cells within a hydrogel for 3D cell culture applications.
Materials:
-
Sterile this compound
-
Sterile amine-functionalized polymer (e.g., 4-arm-PEG-NH2)
-
Sterile cell culture medium or PBS
-
Cell suspension at the desired density
Procedure:
-
Prepare sterile solutions of the this compound and the amine-functionalized polymer in cell culture medium or PBS immediately before use.
-
Gently mix the cell suspension with the amine-functionalized polymer solution.
-
Add the this compound solution to the cell-polymer mixture and mix thoroughly but gently to avoid cell damage.
-
Quickly transfer the mixture to a culture plate or mold.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
After gelation, add cell culture medium to the hydrogel to keep it hydrated and provide nutrients to the encapsulated cells.
-
Cell viability can be assessed using assays such as a Live/Dead assay.
Protocol 4: In Vitro Drug Release Study
This protocol describes how to measure the release of a therapeutic agent from a hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release buffer (e.g., PBS at pH 7.4)
-
A suitable analytical method to quantify the released drug (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of release buffer at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release buffer and replace it with fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Caption: Workflow for hydrogel formation using this compound.
Caption: Workflow for cell encapsulation in a this compound hydrogel.
Caption: Workflow for in vitro drug release studies from hydrogels.
References
Application Notes and Protocols for Molar Ratio Calculations in Bis-PEG17-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG17-NHS ester is a homobifunctional crosslinking agent commonly utilized in bioconjugation, drug delivery, and proteomics. The reagent features two N-hydroxysuccinimide (NHS) ester functional groups at the termini of a 17-unit polyethylene (B3416737) glycol (PEG) spacer. These NHS esters react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]
The molar ratio of this compound to the amine-containing molecule (e.g., a protein) is a critical parameter that dictates the extent of conjugation, influencing the formation of intramolecular crosslinks, intermolecular crosslinks (dimers, oligomers), or simple PEGylation. Precise control over this ratio is essential to achieve the desired product with optimal biological activity and pharmacokinetic properties. These application notes provide a detailed guide to molar ratio calculations, experimental protocols, and characterization of conjugates for reactions involving this compound.
Molar Ratio Calculations
The stoichiometry of the reaction between this compound and a protein determines the degree of PEGylation and the nature of the crosslinked products. The optimal molar ratio is application-dependent and should be determined empirically.[2] A common starting point is a molar excess of the PEG linker to the protein.[1]
Key Considerations for Molar Ratio Selection:
-
Number of Reactive Sites: The number of accessible primary amines on the protein surface will influence the extent of reaction.
-
Desired Product:
-
Intramolecular Crosslinking: Lower molar ratios are preferable to favor crosslinking within a single protein molecule.
-
Intermolecular Crosslinking (Dimerization/Oligomerization): Higher protein concentrations and molar ratios of the crosslinker can promote reactions between protein molecules.
-
PEGylation (attachment at one end): While a bifunctional linker is not ideal for this, controlling conditions may yield singly attached species.
-
-
Protein Concentration: Reactions with dilute protein solutions may require a greater fold molar excess of the PEG linker to achieve the same level of incorporation as more concentrated solutions.[3]
Example Calculation:
To prepare a reaction with a 20-fold molar excess of this compound to a protein:
-
Calculate the moles of the protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Calculate the moles of this compound needed:
-
Moles of this compound = Moles of Protein × 20
-
-
Calculate the mass of this compound to weigh:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
The molecular weight of this compound is 1061.13 g/mol .[4]
-
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on the molar ratio of the crosslinker to the protein. The following table provides a representative summary of how varying the molar ratio can influence the distribution of conjugated products. The data presented here is illustrative and the optimal ratios for a specific application must be determined experimentally.
| Molar Ratio (this compound : Protein) | Predominant Product(s) | Observations |
| 1:1 | Unmodified Protein, Mono-PEGylated Protein | Low efficiency of crosslinking. A significant portion of the protein may remain unmodified. |
| 5:1 | Mono-PEGylated, Intramolecularly Crosslinked, and Dimeric Species | Increased formation of conjugated products. A good starting point for optimization. |
| 20:1 | Dimeric and Higher-Order Oligomeric Species | Significant crosslinking between protein molecules, potentially leading to larger aggregates.[5] |
| 50:1 | Higher-Order Oligomers and Potential Precipitation | High degree of intermolecular crosslinking, which may result in reduced solubility and precipitation of the protein conjugate.[6] |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general procedure for the crosslinking of a protein using this compound. Optimization of the molar ratio, protein concentration, and reaction time is recommended for each specific system.[1]
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[1] Avoid buffers containing primary amines like Tris or glycine.[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[5]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[5] Longer incubation times may be explored but can lead to hydrolysis of the NHS ester.
-
Quenching: (Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted this compound. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess crosslinker and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
Characterization of Conjugates
The extent of crosslinking and the distribution of products can be analyzed by several methods:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary method to visualize the results of a crosslinking reaction. Unmodified protein will appear as a single band. Crosslinked products (intramolecularly crosslinked, dimers, oligomers) will have different electrophoretic mobilities, typically appearing as higher molecular weight bands.
-
Mass Spectrometry (MS): Provides a more precise characterization of the conjugated products.[7] ESI-MS or MALDI-MS can be used to determine the molecular weight of the different species and thus the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the different species (monomer, dimer, oligomers) based on their hydrodynamic radius.
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the reaction between the this compound and primary amines on a protein, leading to the formation of stable amide bonds.
Caption: Reaction of this compound with protein amines.
Experimental Workflow
This diagram outlines the key steps in a typical protein crosslinking experiment using this compound, from preparation to analysis.
Caption: Experimental workflow for protein crosslinking.
Logical Relationship of Molar Ratio to Product Distribution
This diagram illustrates the logical relationship between the molar ratio of the crosslinker and the expected distribution of reaction products.
Caption: Molar ratio influences product distribution.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Purification of Proteins after Crosslinking with Bis-PEG17-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crosslinking proteins with reagents like Bis-PEG17-NHS ester is a powerful technique for studying protein-protein interactions, stabilizing protein complexes, and creating antibody-drug conjugates (ADCs) or other protein bioconjugates.[1][2][3] this compound is a homobifunctional crosslinker that reacts with primary amines (e.g., lysine (B10760008) residues and N-termini) on proteins to form stable amide bonds.[4][5] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the modified protein.
Following the crosslinking reaction, the sample is a heterogeneous mixture containing the desired crosslinked protein species, unreacted protein monomers, excess crosslinker, and reaction byproducts. Therefore, a robust purification strategy is essential to isolate the target crosslinked protein with high purity for downstream applications. This document provides detailed application notes and protocols for the purification of proteins crosslinked with this compound.
Overview of the Purification Workflow
The purification strategy for crosslinked proteins typically involves a multi-step approach to effectively separate components based on differences in size, charge, and/or specific binding affinities. A general workflow is outlined below.
Caption: General workflow for the purification of proteins after crosslinking.
Key Purification Techniques
Several chromatographic and filtration techniques can be employed for the purification of proteins crosslinked with this compound. The choice of method depends on the specific properties of the protein, the nature of the crosslinked complex, and the desired level of purity.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size). It is a highly effective method for separating crosslinked protein complexes from unreacted monomers, as the crosslinked species will have a larger size and elute earlier from the column. SEC is also excellent for removing small molecules like excess crosslinker and quenching reagents.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The covalent attachment of the this compound to lysine residues neutralizes their positive charge, altering the protein's overall isoelectric point (pI). This change in charge can be exploited to separate crosslinked proteins from their unmodified counterparts. IEX can also be used to separate different species of multi-PEGylated proteins.
Affinity Chromatography (AC)
Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction. If one of the protein partners in the crosslinked complex has an affinity tag (e.g., His-tag, GST-tag), or if an antibody specific to one of the proteins is available, AC can be used for highly selective purification.
Dialysis and Buffer Exchange
Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size. It is primarily used for removing small molecules like excess crosslinker, quenching reagents, and for buffer exchange before or after chromatographic steps.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics and typical outcomes for each purification technique when applied to proteins crosslinked with this compound.
| Technique | Principle of Separation | Primary Application | Typical Purity Achieved | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Separation of crosslinked complexes from monomers; removal of small molecules. | >90% | Gentle, preserves protein activity; high resolution for size differences. | Limited capacity; less effective for separating species of similar size. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of crosslinked from uncrosslinked proteins; separation of different PEGylated species. | >95% | High capacity and resolution; can separate positional isomers. | Requires optimization of buffer pH and salt gradient; protein must be stable over a range of pH and ionic strength. |
| Affinity Chromatography (AC) | Specific Binding Interaction | Highly selective purification of tagged or specific protein complexes. | >98% | Very high specificity and purity. | Requires a specific tag or antibody; elution conditions can sometimes be harsh. |
| Dialysis / Buffer Exchange | Molecular Weight Cut-off | Removal of excess crosslinker, quenching reagents, and buffer exchange. | N/A (used for cleanup) | Gentle on proteins; suitable for large volumes. | Time-consuming; does not separate protein species from each other. |
Experimental Protocols
Protocol 1: Crosslinking of Proteins with this compound
This protocol provides a general starting point for crosslinking proteins in solution. Optimal conditions, such as the molar ratio of crosslinker to protein, should be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) in an amine-free buffer at a concentration of 0.1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of crosslinker over protein. For example, for a 10-fold molar excess, add 1 µL of a 10 mM crosslinker stock solution to 100 µL of a 10 µM protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Proceed to Purification: The crosslinked protein mixture is now ready for purification.
Caption: Workflow for protein crosslinking with this compound.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Materials:
-
Crosslinked protein mixture
-
SEC column with an appropriate fractionation range
-
Chromatography system (e.g., FPLC)
-
SEC Running Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the desired flow rate.
-
Sample Loading: Load the crosslinked protein mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the proteins with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified crosslinked protein. Pool the desired fractions.
Caption: SEC purification workflow.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
Materials:
-
Crosslinked protein mixture (buffer exchanged into a low-salt IEX binding buffer)
-
IEX column (anion or cation exchange, depending on the protein's pI)
-
Chromatography system
-
IEX Binding Buffer (low salt concentration)
-
IEX Elution Buffer (high salt concentration)
Procedure:
-
Buffer Exchange: Exchange the buffer of the crosslinked protein mixture into the IEX Binding Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the IEX column with IEX Binding Buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with several column volumes of IEX Binding Buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the IEX Binding and Elution Buffers) or a step gradient.
-
Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified crosslinked protein.
Caption: IEX purification workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Crosslinking Efficiency | Inactive crosslinker | Use fresh, anhydrous DMSO to prepare the stock solution; store crosslinker properly with desiccant. |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer. | |
| Incorrect pH | Ensure the reaction pH is between 7 and 9. | |
| Protein Precipitation after Crosslinking | Over-crosslinking | Reduce the molar excess of the crosslinker or shorten the incubation time. |
| Change in protein pI and solubility | Optimize the buffer conditions (pH, ionic strength). | |
| Poor Separation in SEC | Inappropriate column choice | Select a column with a fractionation range suitable for the size of your crosslinked complex and monomers. |
| Sample overload | Reduce the sample volume to 2-5% of the column volume. | |
| Poor Separation in IEX | Incorrect column type (anion/cation) | Determine the theoretical pI of your native and crosslinked protein to choose the appropriate column and buffer pH. |
| Inappropriate buffer conditions | Optimize the pH of the binding buffer and the salt gradient for elution. |
Conclusion
The purification of proteins after crosslinking with this compound is a critical step to obtain a homogeneous sample for downstream applications. A combination of purification techniques, most commonly starting with size exclusion chromatography, is often necessary to achieve high purity. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy. Empirical optimization of the crosslinking and purification conditions is crucial for achieving the best results for your specific protein system.
References
Application Notes and Protocols: Bis-PEG17-NHS Ester for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG17-NHS ester is a homobifunctional crosslinker that plays a crucial role in the functionalization of nanoparticles for various biomedical applications, including drug delivery, in vivo imaging, and diagnostics.[1] This reagent consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters readily react with primary amines on proteins, antibodies, peptides, and other biomolecules to form stable amide bonds.[2][3] The long, hydrophilic PEG chain imparts several advantageous properties to the resulting nanoparticle conjugates, such as increased aqueous solubility, improved stability, and reduced immunogenicity.[1][3] By creating a hydrated layer on the nanoparticle surface, the PEG spacer helps to prevent aggregation and reduces non-specific protein adsorption (opsonization), which can prolong circulation time in vivo.[4]
These application notes provide detailed protocols for the functionalization of nanoparticles using this compound, including methods for nanoparticle activation, conjugation with biomolecules, and characterization of the final conjugates.
Chemical Properties and Reaction Mechanism
This compound is a water-soluble crosslinker, a property conferred by its hydrophilic PEG spacer.[3] The NHS ester groups are highly reactive towards primary amines (-NH2) within a pH range of 7-9, with optimal reactivity typically observed between pH 8.0 and 8.5.[5][6] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS as a byproduct.[5] It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[5] Therefore, it is recommended to prepare solutions of this compound immediately before use and to avoid buffers containing primary amines, such as Tris or glycine, which can compete with the desired reaction.[6]
Data Presentation
The following tables provide a summary of expected changes in the physicochemical properties of nanoparticles upon functionalization with a PEG-NHS ester, based on data adapted from studies on similar nanoparticle systems. These values should be considered as illustrative examples, and actual results may vary depending on the specific nanoparticle, biomolecule, and reaction conditions used.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization
| Parameter | Before Functionalization (Bare Nanoparticles) | After Functionalization (PEGylated Nanoparticles) |
| Hydrodynamic Diameter (nm) | 150 ± 20 | 180 ± 25 |
| Polydispersity Index (PDI) | 0.2 ± 0.05 | 0.15 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 | -10 ± 5 |
Data adapted from studies on polymeric nanoparticles. The increase in hydrodynamic diameter is indicative of the PEG layer on the nanoparticle surface. The decrease in the magnitude of the zeta potential suggests successful surface modification and shielding of the original surface charge by the PEG chains.[7]
Table 2: Antibody Conjugation Efficiency
| Parameter | Value |
| Initial Antibody Concentration (mg/mL) | 1.0 |
| Antibody Conjugated (μg Ab/mg NP) | 10 - 50 |
| Conjugation Efficiency (%) | 25 - 50 |
This table illustrates the potential efficiency of antibody conjugation to nanoparticles using a Bis-PEG-NHS ester linker. The actual efficiency can be influenced by factors such as the molar ratio of reactants, reaction time, and the number of available primary amines on the antibody and nanoparticle surface.[7]
Experimental Protocols
Protocol 1: Two-Step Functionalization of Amine-Modified Nanoparticles with a Targeting Ligand
This protocol describes the covalent attachment of a targeting ligand (e.g., an antibody or peptide) to nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles)
-
This compound
-
Targeting ligand with primary amine groups (e.g., antibody, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifugation tubes
-
Orbital shaker or rotator
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
UV-Vis Spectrophotometer or fluorescence-based quantification assay (for determining conjugation efficiency)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare the targeting ligand solution in Borate Buffer (pH 8.5) at a concentration of 1-2 mg/mL.
-
-
Activation of Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Borate Buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension. The molar ratio of this compound to the available amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of the crosslinker is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing on an orbital shaker.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the reaction mixture to pellet the activated nanoparticles. The centrifugation speed and time will depend on the nanoparticle type.
-
Carefully remove the supernatant containing the unreacted crosslinker.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4) and repeat the centrifugation and resuspension steps twice to ensure complete removal of excess this compound.
-
-
Conjugation of Targeting Ligand:
-
Resuspend the purified, activated nanoparticles in PBS (pH 7.4).
-
Add the targeting ligand solution to the activated nanoparticle suspension. The molar ratio of the targeting ligand to the nanoparticles should be optimized based on the desired ligand density.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted NHS Esters:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS ester groups.
-
-
Final Purification:
-
Centrifuge the final conjugate solution to pellet the functionalized nanoparticles.
-
Remove the supernatant containing the unbound ligand and quenching agent.
-
Resuspend the nanoparticle pellet in a suitable storage buffer (e.g., PBS). Repeat the washing step at least twice.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the final conjugates using DLS to confirm successful functionalization.
-
Determine the concentration of the conjugated ligand using a suitable method (e.g., UV-Vis spectrophotometry by measuring the absorbance of the supernatant before and after conjugation, or a fluorescence-based assay if the ligand is fluorescently labeled).
-
Protocol 2: One-Pot Functionalization of Nanoparticles
This protocol is a simplified method where the nanoparticle, crosslinker, and ligand are mixed in a single reaction vessel. This method may be suitable for some applications but offers less control over the reaction compared to the two-step protocol.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the targeting ligand as described in Protocol 1.
-
-
Reaction Setup:
-
Disperse the amine-functionalized nanoparticles in Borate Buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension at a 10 to 50-fold molar excess.
-
Immediately add the targeting ligand solution to the mixture.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the functionalized nanoparticles.
-
-
Characterization:
-
Characterize the final conjugates as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for the two-step functionalization of nanoparticles.
Caption: Receptor-mediated endocytosis pathway for targeted nanoparticles.
References
- 1. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell [mdpi.com]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and functionalization of gold nanoparticles for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. Impact of synthesis methods on the functionality of antibody-conjugated gold nanoparticles for targeted therapy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Bis-PEG17-NHS Ester Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low reaction efficiency with Bis-PEG17-NHS ester.
Troubleshooting Guide
Low conjugation yield with this compound is a common issue that can be resolved by systematically evaluating several experimental factors.
Q: Why is my conjugation efficiency with this compound consistently low?
A: Low conjugation yield is often attributable to one or more of the following factors: hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting these variables is crucial for improving your reaction efficiency.
Primary Causes and Solutions for Low Reaction Efficiency
| Potential Cause | Explanation | Recommended Solution |
| NHS Ester Hydrolysis | The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with primary amines. The rate of hydrolysis increases significantly with increasing pH.[1][2][3] | Prepare the this compound solution immediately before use.[2] If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous.[4] Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Suboptimal pH | The reaction between the NHS ester and a primary amine is pH-dependent. At a low pH, primary amines are protonated (-NH3+) and thus are not effective nucleophiles. At a high pH, the rate of hydrolysis of the NHS ester is accelerated, reducing the amount available to react with the amine. | The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1][3][5] A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation.[6] |
| Incorrect Buffer | Buffers that contain primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields.[1][5] | Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate (B1201080) buffers.[1][4] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[5] |
| Low Reagent Concentration | Low concentrations of either the target molecule or the this compound can result in inefficient crosslinking, as the competing hydrolysis reaction can dominate.[1] | Increasing the concentration of the reactants can favor the desired aminolysis reaction over hydrolysis.[2] A typical protein concentration to start with is 1-10 mg/mL. |
| Steric Hindrance | The primary amines on the target molecule may be located in sterically hindered positions, making them less accessible to the NHS ester.[7] | Consider using a crosslinker with a longer spacer arm if steric hindrance is suspected. However, Bis-PEG17-NHS already has a long spacer, so optimizing other reaction conditions should be prioritized. |
| Reagent Quality | The this compound may have degraded due to improper storage or handling, leading to a loss of reactivity. | Store the solid reagent at -20°C in a desiccated, dark environment.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] |
Quantitative Data Summary: Reaction Parameters
The following table summarizes key quantitative parameters for optimizing your this compound conjugation reactions.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[1][3][5] | A pH of 8.3-8.5 is often optimal.[6] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis.[4] |
| Reaction Time | 30 minutes to 4 hours[3] | Can be extended to overnight at 4°C.[4] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, HEPES, Borate)[1][4] | Avoid Tris and glycine buffers.[5] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[4] | The volume of organic solvent should not exceed 10% of the total reaction volume.[8] |
| Molar Ratio (Ester:Protein) | 10- to 50-fold molar excess[4] | The optimal ratio should be determined empirically for each specific application. |
Hydrolysis Rate of PEGylated NHS Esters
The stability of the NHS ester is critically dependent on the pH of the reaction buffer. The following table provides the approximate half-life of PEGylated NHS esters at different pH values.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.0 | 25°C | ~20-30 minutes[6] |
| 8.6 | 4°C | 10 minutes[3] |
| 9.0 | Room Temperature | < 10 minutes[1] |
Data summarized from multiple sources.[1][3][6]
Diagrams
Reaction Mechanism
Caption: Reaction of this compound with a primary amine.
Troubleshooting Workflow
Caption: A decision tree to diagnose causes of low conjugation yield.
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general method for crosslinking a protein with this compound. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: this compound is moisture-sensitive. Use anhydrous solvent and prepare the solution fresh.[9]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
The final volume of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4]
-
If using a light-sensitive molecule, protect the reaction from light.
-
-
Quenching:
-
(Optional but recommended) Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column, spin column, or dialysis.
-
-
Storage:
-
Store the purified conjugate under conditions optimal for the native protein. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinking reagent. It features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 17-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is to covalently link molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, peptides, or amine-modified oligonucleotides. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.
Q2: What is NHS ester hydrolysis and why is it a critical issue?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is a major competitor to the desired aminolysis (reaction with a primary amine).[2] If the NHS ester hydrolyzes, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency or complete failure of the experiment.[2]
Q3: What are the optimal storage and handling conditions for this compound?
A3: To minimize hydrolysis, this compound must be handled as a moisture-sensitive reagent.[9]
-
Storage: Store the solid reagent at -20°C in a desiccated, dark environment.[4]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[2] For optimal stability, it is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.
Q4: Can I use buffers containing primary amines, like Tris or glycine?
A4: No. Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][5] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.[5]
Q5: What is the difference between NHS esters and Sulfo-NHS esters?
A5: Sulfo-NHS esters are a water-soluble version of NHS esters. They contain a sulfonate group on the N-hydroxysuccinimide ring, which increases their hydrophilicity but does not alter the reaction chemistry.[10] The resulting amide bond is identical. Sulfo-NHS esters are particularly useful for cell surface crosslinking as they are not membrane-permeable.[10]
Q6: I'm observing protein precipitation after the crosslinking reaction. What could be the cause?
A6: Protein precipitation can be caused by several factors:
-
Over-crosslinking: An excessive molar excess of the this compound can lead to the formation of large, insoluble protein aggregates. Try reducing the molar ratio of the crosslinker.
-
Change in Protein pI: The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility and precipitation.
-
Denaturation: The reaction conditions or the modification itself may cause the protein to denature. Consider performing the reaction at a lower temperature (e.g., 4°C).
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation during Protein Crosslinking with Bis-PEG17-NHS Ester
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during crosslinking experiments with Bis-PEG17-NHS ester. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a homobifunctional crosslinking reagent. This means it has two identical reactive groups (N-hydroxysuccinimide esters) separated by a spacer arm.[1][2] The NHS esters react with primary amines (like the side chains of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[3][4] The key feature is its 64.4 Å spacer arm, which is composed of a discrete-length polyethylene (B3416737) glycol (dPEG®) chain.[2][5] This PEG spacer is hydrophilic and designed to increase the water-solubility of the reagent and the resulting protein conjugate, which helps to reduce the aggregation and precipitation problems often seen with more hydrophobic crosslinkers.[1][6]
Q2: Why does my protein aggregate when using a PEGylated crosslinker designed to prevent it?
While the PEG spacer in this compound significantly reduces the risk of aggregation compared to hydrocarbon-based crosslinkers, aggregation can still occur due to several factors:[1][5]
-
High Degree of Crosslinking: Using an excessive concentration of the crosslinker can lead to the formation of extensive intermolecular crosslinks, creating large, insoluble protein complexes.[7]
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can stress the protein or lead to uncontrolled reactions, promoting aggregation.[8][9]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation, especially at high concentrations or when removed from their native environment. The crosslinking process, even with a gentle reagent, can sometimes exacerbate this underlying instability.[9][10]
-
Improper Reagent Handling: this compound has limited aqueous solubility and is susceptible to hydrolysis. If it is not dissolved properly in an organic solvent first or if it is added too quickly to the protein solution, it can precipitate and co-precipitate the protein.[5][8]
Q3: How do I choose the right buffer for the crosslinking reaction?
The choice of buffer is critical. The reaction with NHS esters is most efficient at a pH between 7.2 and 8.5.[3][11]
-
Recommended Buffers: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[1][7][11]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible.[11][12] These molecules will compete with the protein's primary amines for reaction with the NHS ester, which will quench the reaction and reduce crosslinking efficiency.[1][13] If your protein is stored in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the reaction.[7]
Q4: What is the best way to prepare and add the this compound to my reaction?
Proper handling is essential to prevent reagent precipitation and hydrolysis.
-
Warm to Room Temperature: Allow the reagent vial to warm completely to room temperature before opening to prevent moisture condensation.[5]
-
Prepare Fresh Stock Solution: this compound should be dissolved in a dry (anhydrous), water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][5] Storing the reagent in an aqueous buffer is strongly discouraged due to its susceptibility to hydrolysis.[2][5]
-
Add Slowly: Add the dissolved crosslinker stock solution to the protein solution slowly and dropwise, with gentle mixing.[8] This prevents localized high concentrations of the reagent that can cause protein precipitation.[8][9] The final concentration of the organic solvent in the reaction should generally not exceed 10%.[9]
Q5: How do I stop (quench) the crosslinking reaction?
To stop the reaction, you can add a quenching buffer that contains a high concentration of primary amines. This will consume any unreacted NHS esters. A common quenching solution is 1M Tris or glycine, added to a final concentration of 20-50 mM, followed by a 15-minute incubation at room temperature.[1][11][14]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
Problem: I observe immediate precipitation or turbidity upon adding the crosslinker.
| Possible Cause | Recommended Solution |
| Reagent Precipitation | The crosslinker, which is often dissolved in an organic solvent like DMSO, may be "crashing out" upon addition to the aqueous protein buffer.[9] Ensure the final concentration of the organic solvent is low (typically <10%). Add the crosslinker stock solution very slowly to the protein solution while gently vortexing or stirring.[8][9] |
| Localized High Concentration | Adding the crosslinker too quickly creates pockets of high concentration, which can cause rapid, uncontrolled crosslinking and precipitation.[8] Add the reagent dropwise and ensure continuous, gentle mixing during addition. |
| Poor Reagent Solubility | The crosslinker may not have been fully dissolved in the organic solvent before addition. Ensure the stock solution is clear before adding it to your protein. |
Problem: I observe significant aggregation at the end of the reaction (e.g., in SEC or DLS analysis).
| Possible Cause | Recommended Solution |
| Over-crosslinking | A high molar ratio of crosslinker to protein is a common cause of forming large, insoluble intermolecular aggregates.[7] Perform a titration experiment to find the optimal molar excess. Start with a 10- to 50-fold molar excess and test lower ratios.[1][7] |
| Incorrect Protein Concentration | High protein concentrations increase the likelihood of intermolecular crosslinking, while very low concentrations can be inefficient.[7][15] Adjust the protein concentration. A typical starting range is 1-5 mg/mL.[8] |
| Suboptimal pH | While the optimal pH for the reaction is 7.2-8.5, very high pH increases the reaction rate and the rate of hydrolysis.[3] Performing the reaction at the lower end of the range (e.g., pH 7.2-7.5) can slow down the reaction, offering more control.[7] Studies have also shown that crosslinking at acidic pH (e.g., 4.0-4.5) can induce aggregation.[16][17] |
| Reaction Temperature/Time | High temperatures can accelerate both the crosslinking reaction and protein unfolding/aggregation processes.[8] Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[1][8] |
| Protein Instability | The protein itself may be unstable under the chosen buffer conditions. Consider adding stabilizing agents such as 5-10% glycerol, sucrose, or non-ionic detergents to the reaction buffer.[8][10] |
Quantitative Data Summary
The efficiency and outcome of the crosslinking reaction are highly dependent on key parameters. The tables below provide a summary of important quantitative data to guide experimental design.
Table 1: Effect of pH on NHS Ester Stability
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, shortening the half-life of the reactive ester.[3][18]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3] |
| 8.0 | 25 | ~1 hour (estimated) |
| 8.6 | 4 | 10 minutes[3][11] |
Table 2: Recommended Starting Conditions for Crosslinking Optimization
These parameters are common starting points. Empirical testing is crucial to determine the optimal conditions for your specific protein and application.[1]
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 5 mg/mL[8] | Dependent on protein solubility and desired outcome (intra- vs. intermolecular crosslinking). |
| Molar Excess of Crosslinker | 10x to 50x[1][7] | Titration is essential. For dilute protein solutions, a higher molar excess may be needed.[7] |
| Reaction pH | 7.2 - 8.5[3][11] | Use amine-free buffers (PBS, HEPES, Borate).[1] |
| Reaction Temperature | Room Temperature or 4°C[1] | Lower temperatures can reduce aggregation.[8] |
| Reaction Time | 30 min - 2 hours (RT) or 2 - 4 hours (4°C)[1] | Longer times may be needed at lower temperatures or pH. |
| Quenching Agent | 20 - 50 mM Tris or Glycine[1] | Incubate for 15 minutes to ensure all unreacted NHS esters are deactivated. |
Visualizations
Diagrams of Key Processes
Caption: Reaction pathway for protein crosslinking with a homobifunctional NHS ester.
Caption: A standard experimental workflow for protein crosslinking.
Caption: A decision tree for troubleshooting protein aggregation issues.
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking
This protocol provides a starting point for crosslinking two proteins (Protein A and Protein B) or for intramolecular crosslinking within a single protein.
-
Protein Preparation:
-
Crosslinker Stock Solution Preparation:
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve the desired final molar excess (e.g., a 10-fold molar excess for a 0.1 mM protein solution would require a final crosslinker concentration of 1 mM).[1]
-
Add the stock solution slowly while gently mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[9]
-
-
Quenching:
-
Post-Reaction Analysis and Purification:
-
Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species.
-
To remove excess crosslinker and quenching reagents, and to analyze the distribution of monomers, dimers, and higher-order oligomers, use a desalting column or size-exclusion chromatography (SEC).[1][8]
-
Protocol 2: Characterization of Protein Aggregates
If aggregation occurs, it is important to characterize the nature of the aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Analyze samples from before and after the crosslinking reaction, as well as the quenched reaction mixture.
-
Run samples under non-reducing conditions.
-
Successful crosslinking will show new, higher molecular weight bands corresponding to dimers, trimers, etc. Aggregation will often appear as a smear at the top of the resolving gel or in the stacking gel/well.[19]
-
-
Size-Exclusion Chromatography (SEC):
-
SEC is a powerful tool to quantitatively assess aggregation.
-
Inject the quenched reaction mixture onto an SEC column appropriate for the size range of your protein and expected oligomers.
-
Compare the chromatogram to that of the starting protein material. The appearance of high molecular weight species eluting earlier than the monomer (often in the void volume) is indicative of aggregation.[20]
-
-
Dynamic Light Scattering (DLS):
-
DLS can be used to measure the size distribution of particles in the solution.
-
An increase in the average particle diameter and polydispersity index after the crosslinking reaction points to the formation of aggregates.[21]
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometric insights into protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bis-PEG17-NHS Ester Hydrolysis
Welcome to the technical support center for Bis-PEG17-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during conjugation experiments, with a primary focus on preventing and diagnosing hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinking reagent. It consists of a 17-unit polyethylene (B3416737) glycol (PEG) spacer with an N-hydroxysuccinimide (NHS) ester at each end.[1][2][3] Its main use is to covalently link two molecules that have primary amine groups (-NH₂), such as proteins, peptides, or amine-modified oligonucleotides.[3][4] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation.[3][4]
Q2: What is NHS ester hydrolysis and why is it a significant problem?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[4][5][6] This reaction is a major competitor to the desired conjugation reaction with the target amine.[4][5][6] If the NHS ester hydrolyzes, it can no longer bind to the target molecule, which leads to low conjugation efficiency or complete failure of the experiment.[4][5][6]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
A3: Several factors significantly affect the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[6][7][8][9]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[6]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[6]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[10][11][12][13][14]
Q4: What are the optimal storage and handling conditions for this compound to minimize hydrolysis?
A4: To prevent premature hydrolysis, this compound should be handled as a moisture-sensitive reagent.[4][14]
-
Storage: The solid reagent should be stored at -20°C in a desiccated, dark environment.[1][4][8][15]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[4][13][14][16] It is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[4][16] Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[5][14][17]
Q5: Which buffers and solvents are compatible with NHS ester reactions?
A5: The choice of buffer and solvent is critical for a successful conjugation reaction.
-
Recommended Buffers: Use amine-free buffers. Common choices include phosphate-buffered saline (PBS), borate, bicarbonate, and HEPES buffers.[4][13][18]
-
Incompatible Buffers: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the intended reaction.[10][11][12][13][14] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[13][18]
-
Recommended Solvents: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][10][11][12][13][16] Ensure the DMF is of high quality and does not have a fishy odor, which indicates the presence of dimethylamine (B145610) that can react with the NHS ester.[10][11]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue when working with NHS esters and is often linked to the hydrolysis of the reagent.
Decision Tree for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting decision tree for low conjugation yield.
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Room Temp | > 120 minutes |
| 8.5 | Room Temp | < 480 seconds (approx. 8 min) |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | < 9 minutes |
Note: This data is a compilation from multiple sources and should be used as a guideline.[7][19][20] The exact rate of hydrolysis can vary depending on the specific buffer and the structure of the molecule to which the NHS ester is attached.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. It is recommended to optimize the conditions for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5[10][11][12][21]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[21]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5][10][11][12]
-
Desalting column or dialysis equipment for purification[21]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11][21]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[18]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A common starting point is a 5-20 fold molar excess of the NHS ester to the protein.[18] The volume of the organic solvent should not exceed 10% of the total reaction volume.[5][18]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][18]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[18][21] Incubate for 15-30 minutes at room temperature.[21]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[21]
Experimental Workflow for Protein Labeling
Caption: General experimental workflow for NHS ester bioconjugation.
Protocol 2: Monitoring NHS Ester Hydrolysis
This protocol can be used to assess the reactivity of your NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[7][16][18]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[18]
-
0.5-1.0 N NaOH[16]
-
Spectrophotometer and quartz cuvettes[18]
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a minimal amount of anhydrous DMSO or DMF (e.g., 250 µL) and then add 2 mL of buffer.[16]
-
Prepare Control: Prepare a control tube containing the same volume of buffer (and organic solvent, if used).[16]
-
Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm against the control. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is below 1.0 and record this value.[16]
-
Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution whose absorbance you just measured. Vortex for 30 seconds.[16]
-
Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed reagent at 260 nm. This measurement should be taken within one minute, as the absorbance may decrease over time.[16]
-
Assess Reactivity: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the NHS ester in your reagent has likely already hydrolyzed.
Competing Reaction Pathways
Caption: Competing reaction pathways for NHS esters.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. NHS-PEG-NHS [nanocs.net]
- 9. NHS-PEG-NHS [nanocs.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bis-PEG17-NHS Ester for Crosslinking
Welcome to the technical support center for Bis-PEG17-NHS ester crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinking reagent.[1] It features two N-hydroxysuccinimide (NHS) ester groups at each end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its main use is to covalently link molecules containing primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][3] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and potential immunogenicity.
Q2: What is the optimal pH for NHS ester conjugation reactions?
A2: The optimal pH range for reacting NHS esters with primary amines is between 7.0 and 8.5. Within this range, the primary amine groups on proteins are sufficiently deprotonated to be nucleophilic and efficiently react with the NHS ester. At a lower pH, the amine groups are protonated and thus unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A3: It is critical to use amine-free buffers for NHS ester reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS) | Tris-based buffers (e.g., TBS) |
| HEPES | Glycine-containing buffers |
| Carbonate/Bicarbonate | Buffers with any primary amine |
| Borate | - |
Q4: What is NHS ester hydrolysis and why is it a critical issue?
A4: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is a major competitor to the desired aminolysis (reaction with a primary amine). If the NHS ester is hydrolyzed, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency or complete failure of the experiment. The rate of hydrolysis increases with pH and is more pronounced in dilute protein solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).
Q5: How should I store and handle this compound?
A5: To minimize hydrolysis, this compound must be handled as a moisture-sensitive reagent.
-
Storage: Store the solid reagent at -20°C in a desiccated, dark environment.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder. It is highly recommended to prepare stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use. Unused stock solutions should be stored in a moisture-free condition (e.g., capped under an inert gas like argon or nitrogen) at -20°C and are typically stable for a few days to three months with proper handling.
Troubleshooting Guide
This guide addresses common issues encountered during crosslinking experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Yield | Hydrolyzed Reagent: The NHS ester has been inactivated by moisture. | Test reagent activity (see Protocol 2). Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that quench the reaction. | Use a recommended amine-free buffer (PBS, HEPES, Borate) at pH 7.0-8.5. If necessary, perform a buffer exchange via dialysis or desalting column before starting the reaction. | |
| Suboptimal pH: The reaction pH is too low (<7.0), protonating the target amines and rendering them unreactive. | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. | |
| Insufficient Crosslinker: The molar excess of the crosslinker is too low for efficient reaction. | Increase the molar excess of the crosslinker. A 10- to 50-fold molar excess over the protein is a good starting point, but this may require empirical optimization. | |
| Low Protein Concentration: Dilute protein solutions favor hydrolysis over the desired crosslinking reaction. | If possible, increase the concentration of your protein. A concentration of 2-10 mg/mL is often recommended. | |
| Protein Precipitation/Aggregation | Over-crosslinking: Excessive modification of the protein leads to changes in its properties and solubility. | Reduce the molar excess of the crosslinker. Perform a titration experiment to find the highest concentration that does not cause precipitation. |
| Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, reducing its solubility if the new pI is close to the buffer pH. | Optimize the crosslinker concentration. Consider adding solubility-enhancing agents to the buffer if they are compatible with the experiment. | |
| Hydrophobic Crosslinker: (Less common with PEG linkers) Traditional crosslinkers can be hydrophobic. | This compound is designed to be water-soluble and reduce aggregation. If aggregation is still an issue, ensure optimal buffer conditions. |
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low crosslinking yield.
Experimental Protocols
Protocol 1: General Protein Crosslinking with this compound
This protocol provides a general method for protein crosslinking. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically for each specific application.
A. Materials
-
This compound
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Use a fresh or properly stored anhydrous grade.
-
Protein Sample: Purified protein(s) in a suitable amine-free buffer.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Borate buffer, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.
-
Purification: Desalting columns or dialysis equipment for removing excess reagents.
B. Procedure
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO. For example, prepare a 10-25 mM solution. This solution should be used promptly.
-
Prepare Protein Sample: Ensure your protein sample is in the chosen Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinking Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired final molar excess (a 10- to 50-fold molar excess is a common starting point).
-
Example: For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 1 mM results in a 10-fold molar excess.
-
Mix thoroughly but gently.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume). Incubate for 15 minutes at room temperature. This step neutralizes any unreacted NHS ester.
-
Purify Conjugate: Remove excess crosslinker and quenching buffer byproducts using a desalting column or through dialysis against an appropriate buffer for your downstream application.
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Experimental Workflow Diagram
Caption: A typical experimental workflow for protein crosslinking.
Protocol 2: Testing the Reactivity of NHS Ester Reagents
This protocol can be used to qualitatively assess if an NHS ester reagent has been hydrolyzed and is no longer active. The principle is that intentional, rapid hydrolysis with a strong base will release the N-hydroxysuccinimide (NHS) group, which absorbs light at ~260 nm.
A. Materials
-
NHS ester reagent to be tested
-
Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate (B84403) buffer)
-
0.5 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and cuvettes
B. Procedure
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve it in a minimal volume (~50 µL) of anhydrous DMSO, then add the buffer.
-
Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO if used in step 1).
-
Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.
-
Induce Hydrolysis: Add 100 µL of 0.5 N NaOH to 1 mL of the reagent solution. Mix for 30 seconds.
-
Measure Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates the presence of active, unhydrolyzed NHS ester. If there is little to no change in absorbance, the reagent has likely been compromised by moisture and is inactive.
References
side reactions of Bis-PEG17-NHS ester and how to avoid them
Welcome to the technical support center for Bis-PEG17-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this homobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups located at each end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary use is to covalently link molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][3] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate, which can help to reduce aggregation and potential immunogenicity.
Q2: What is the primary side reaction of concern when using this compound?
The main side reaction is the hydrolysis of the NHS ester group.[4] In this reaction, the NHS ester reacts with water, converting it into a non-reactive carboxylic acid. This hydrolysis reaction competes with the desired reaction with primary amines (aminolysis). If the NHS ester is hydrolyzed, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency.
Q3: How does pH affect the stability and reactivity of this compound?
The pH of the reaction is a critical factor. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, primary amines are more likely to be protonated (-NH₃⁺) and thus are not sufficiently nucleophilic to react efficiently. Above this pH range, the rate of hydrolysis of the NHS ester increases dramatically, which reduces the amount of active crosslinker available to react with the target molecules.
Q4: Can this compound react with other amino acid residues besides primary amines?
Yes, while highly reactive towards primary amines, NHS esters can have side reactions with other nucleophilic amino acid side chains. Under certain conditions, particularly at higher pH, reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported. These reactions result in the formation of ester bonds, which are generally less stable than the amide bonds formed with primary amines.
Q5: What type of buffer should be used for conjugation reactions with this compound?
It is crucial to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate and modification of the buffer itself. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate/carbonate buffers.
Q6: How should this compound be stored and handled?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation onto the cold powder. It is recommended to prepare solutions of the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare aqueous stock solutions for storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or handling. | Store the reagent at -20°C under desiccated conditions. Allow the vial to warm to room temperature before opening. Prepare solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too rapid). | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. | Use an amine-free buffer such as PBS, HEPES, or borate. | |
| Low concentration of reactants: The rate of hydrolysis is more significant in dilute solutions. | If possible, increase the concentration of your protein or other target molecules. | |
| Non-Specific Binding of Conjugate | Excessive labeling: High molar excess of the crosslinker leads to modification of non-target residues or aggregation. | Optimize the molar ratio of this compound to your target molecule. Start with a lower molar excess and titrate up. |
| Hydrophobic interactions: The protein itself may be prone to non-specific binding. | The inherent PEG spacer of this compound helps to increase hydrophilicity. Ensure adequate mixing and consider the use of non-ionic detergents in subsequent purification steps if compatible with your application. | |
| Precipitation of Conjugate | Over-crosslinking: A high degree of intermolecular crosslinking can lead to the formation of large, insoluble aggregates. | Reduce the molar excess of the this compound. Optimize the reaction time to favor intramolecular or desired intermolecular crosslinking. |
| Change in protein properties: Modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and solubility. | Perform a buffer screen to find conditions where the conjugated protein is most soluble. |
Quantitative Data
The stability of the NHS ester is critical for successful conjugation. The primary competing reaction is hydrolysis, the rate of which is highly dependent on pH.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life | Note |
| 7.0 | 0 | 4-5 hours | General NHS ester |
| 7.4 | Not specified | >120 minutes | Branched PEG-NHS |
| 8.0 | 25 | ~1 hour | General NHS ester |
| 8.6 | 4 | 10 minutes | General NHS ester |
| 9.0 | Not specified | <9 minutes | Branched PEG-NHS |
Data is for general NHS esters or branched PEG-NHS as specific half-life data for this compound was not available. The trend of decreasing stability with increasing pH is directly applicable.
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using this compound
This protocol provides a general guideline for crosslinking two proteins. The optimal conditions, particularly the molar ratio of the crosslinker, may need to be determined empirically for each specific application.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Protein A and Protein B in conjugation buffer
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solutions: Ensure both Protein A and Protein B are in the amine-free conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution.
-
Initiate Crosslinking Reaction: Add the calculated volume of the this compound stock solution to the protein mixture. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein. Gently mix the reaction components.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may vary depending on the proteins and desired outcome.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This will react with any unreacted NHS esters.
-
Purification: Remove excess, unreacted crosslinker and reaction byproducts (N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE (to observe the formation of higher molecular weight species), size-exclusion chromatography (SEC), or mass spectrometry.
Visualizations
Caption: Desired vs. Side Reaction Pathways for this compound.
Caption: General Experimental Workflow for Protein Crosslinking.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
Technical Support Center: Bis-PEG17-NHS Ester Conjugation
Welcome to the technical support center for Bis-PEG17-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinking reagent. It consists of a 17-unit polyethylene (B3416737) glycol (PEG) spacer with an N-hydroxysuccinimide (NHS) ester at each end. Its primary use is to covalently link two molecules that have primary amine groups (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2] The PEG spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous solutions.[1][2]
Q2: What is the chemical reaction behind this compound conjugation?
The conjugation reaction involves the NHS ester reacting with a primary amine. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]
Q3: What is the optimal pH for this conjugation reaction?
The optimal pH range for NHS ester reactions with primary amines is typically between 7.0 and 9.0. A slightly alkaline pH of 8.3-8.5 is often recommended as a starting point. At a lower pH, primary amines are protonated (-NH₃⁺) and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lower the conjugation yield.
Q4: Which buffers are compatible with this reaction?
It is crucial to use amine-free buffers. Compatible buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.
Q5: How should I prepare and store the this compound reagent?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. It is highly recommended to prepare stock solutions in an anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Unused reconstituted reagent should be discarded as the NHS ester group readily hydrolyzes in the presence of water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent was exposed to moisture before or during the reaction. | Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is accelerated). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange using dialysis or a desalting column to an amine-free buffer like PBS before starting the conjugation. | |
| Low Reactant Concentration: Dilute protein solutions favor the competing hydrolysis reaction. | If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended. | |
| Insufficient Molar Excess of NHS Ester: Not enough reagent is present to drive the reaction to completion. | Perform a titration experiment with different molar excesses (e.g., 10-fold, 20-fold, 50-fold) to find the optimal ratio for your specific application. | |
| Protein Precipitation During or After Conjugation | High Concentration of Organic Solvent: The protein is sensitive to the concentration of DMSO or DMF used to dissolve the NHS ester. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
| Over-conjugation: A high degree of labeling can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the this compound in the reaction. Perform pilot reactions with varying molar ratios to find the optimal condition that does not cause precipitation. | |
| Change in Protein pI: Modification of amine groups neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, leading to reduced solubility if the new pI is close to the buffer pH. | Ensure the buffer pH is not close to the predicted new pI of the conjugated protein. Consider using a buffer with a different pH or adding solubility-enhancing agents. |
Quantitative Data Summary
The efficiency of the this compound conjugation is influenced by several factors. The following tables provide a summary of how different reaction parameters can affect the outcome.
Table 1: Effect of pH on NHS Ester Stability
This table shows the half-life of the NHS ester at different pH values, illustrating the rate of the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~210 minutes |
| 8.5 | 25 | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~125 minutes |
Table 2: Recommended Reaction Conditions for Optimal Yield
This table provides general recommendations for optimizing the conjugation reaction. The optimal conditions may vary depending on the specific molecules being conjugated.
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (start with 8.3-8.5) | Balances amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can minimize hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | Should be optimized for the specific reactants. |
| Molar Ratio (NHS Ester : Protein) | 10-fold to 50-fold molar excess | A higher excess is often needed for dilute protein solutions. Titration is recommended to find the optimal ratio. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the desired bimolecular reaction over unimolecular hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using this compound
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
This compound
-
Protein 1 and Protein 2 to be conjugated
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare Protein Solutions:
-
Dissolve Protein 1 and Protein 2 in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
If the proteins are in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the Conjugation Buffer.
-
-
Prepare this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-250 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound solution to the mixed protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
-
-
Analyze the Conjugate:
-
Analyze the purified conjugate using SDS-PAGE to observe the formation of higher molecular weight species.
-
Further characterization can be performed using techniques like mass spectrometry or HPLC.
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Bis-PEG17-NHS Ester Conjugation
Welcome to the technical support center for bioconjugation reactions involving Bis-PEG17-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the removal of unreacted reagents from your sample.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
The removal of unreacted and hydrolyzed this compound is a critical downstream step after a conjugation reaction.[1] The presence of these impurities can interfere with subsequent applications and lead to high background signals or non-specific binding.[2] Failure to remove excess, unreacted, or hydrolyzed label is a major source of inaccurate results.[3][4]
Q2: What are the most common methods for removing unreacted this compound?
The most commonly used methods for purifying protein conjugates after an NHS ester reaction are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] The choice of method depends on factors like the size difference between the protein and the conjugated molecule, the reaction scale, and the required purity of the final product.
Q3: How do I stop the conjugation reaction before purification?
To stop the labeling reaction, you can add a "quenching" agent, which is a small molecule containing a primary amine that reacts with any remaining NHS esters. Common quenching agents include Tris, glycine (B1666218), hydroxylamine, or ethanolamine, typically added to a final concentration of 20-100 mM.
Q4: Can I use buffers containing Tris or glycine during the conjugation reaction?
No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation reaction itself. These buffers will compete with your target molecule for reaction with the NHS ester, which will significantly reduce the efficiency of your conjugation.
Q5: What is the primary competing reaction I should be aware of with NHS esters?
The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive. The rate of this hydrolysis reaction increases significantly at a higher pH.
Troubleshooting Guide
Problem: High background or non-specific signal in downstream applications.
This issue often indicates the presence of unbound label in your sample.
| Potential Cause | Recommended Solution |
| Insufficient Purification | This is the most common cause. Unreacted or hydrolyzed label can bind non-covalently to your target molecule or other surfaces. Use stringent purification methods like size-exclusion chromatography (desalting columns), extensive dialysis, or HPLC to effectively remove all small-molecule contaminants. |
| Non-Covalent Adsorption | The this compound itself may have properties that cause it to stick to the target protein non-covalently. To disrupt these interactions, consider adding blocking agents or modifiers to your buffers, if compatible with your downstream application. |
| Precipitation of Conjugate | Aggregation of the protein conjugate can trap unbound label. Ensure your protein remains soluble throughout the reaction and purification process. Consider optimizing the crosslinker concentration to avoid over-labeling, which can lead to precipitation. |
Problem: Low or no yield of the desired conjugate.
This can be caused by several factors related to the reaction conditions and reagent quality.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | NHS esters are moisture-sensitive and can hydrolyze over time. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. |
| Incorrect Buffer pH | The optimal pH range for NHS ester reactions is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines on your target molecule, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Incompatible Buffer Components | As mentioned, avoid buffers containing primary amines. High concentrations of other nucleophiles can also interfere with the reaction. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. |
Quantitative Data Summary
The selection of a purification method will significantly impact the final yield, purity, and processing time. The following table summarizes key parameters for common purification techniques.
| Purification Method | Typical Protein Recovery | Processing Time | Scale | Key Advantage |
| Size Exclusion Chromatography (Desalting Column) | > 95% | < 5 minutes per sample | Small to Medium | Fast and efficient removal of small molecules. |
| Dialysis | > 90% | 4 hours to overnight | Small to Large | Simple setup, can handle large volumes. |
| Tangential Flow Filtration (TFF) | > 95% | 1 - 3 hours | Large | Rapid processing of large volumes, allows for buffer exchange. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
Objective: To stop the conjugation reaction by consuming any unreacted this compound.
Materials:
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Your reaction mixture
Procedure:
-
At the end of your desired incubation time, add the quenching buffer to your reaction mixture to a final concentration of 20-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Proceed immediately to the purification step.
Protocol 2: Removal of Unreacted this compound using a Desalting Column (Size Exclusion Chromatography)
Objective: To separate the larger protein conjugate from the smaller, unreacted this compound and its byproducts.
Materials:
-
Desalting column (choose a column with a molecular weight cutoff appropriate for your protein)
-
Equilibration/elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with your desired storage or downstream application buffer according to the manufacturer's instructions. This typically involves passing several column volumes of buffer through the column.
-
Prepare the Sample: Ensure your quenched reaction mixture is free of any precipitate by centrifugation.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin. For optimal separation, the sample volume should not exceed 30% of the total column volume.
-
Elute the Conjugate: If using a spin column, centrifuge according to the manufacturer's protocol. For a gravity-flow column, allow the buffer to flow through. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted this compound and byproducts will be retained in the resin and elute later.
-
Collect Fractions: Collect the eluate containing your purified protein conjugate.
Protocol 3: Removal of Unreacted this compound using Dialysis
Objective: To remove small molecules from the sample by diffusion across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)
-
Dialysis buffer (e.g., PBS)
-
Large beaker or container
Procedure:
-
Prepare the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.
-
Load the Sample: Load your quenched reaction mixture into the dialysis tubing or cassette.
-
Perform Dialysis: Place the sealed dialysis unit in a large volume of dialysis buffer (e.g., 100-200 times the volume of your sample). Stir the buffer gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal removal of unreacted components, perform at least two to three buffer changes. An overnight dialysis with one buffer change is also common.
-
Recover Sample: Carefully remove your purified sample from the dialysis unit.
Visualizations
Caption: Workflow for quenching and purifying a this compound conjugation reaction.
Caption: Troubleshooting logic for high background signals in downstream applications.
References
challenges in using Bis-PEG17-NHS ester for specific applications
Welcome to the technical support center for Bis-PEG17-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this homobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The NHS esters react with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[5] The hydrophilic PEG spacer enhances solubility in aqueous solutions and can reduce aggregation of the conjugated molecules. Its primary applications include protein-protein conjugation, antibody-drug conjugation (ADC), and surface modification of biomolecules.
Q2: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. At a lower pH, primary amines are protonated (-NH3+), rendering them less nucleophilic and therefore less reactive. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which becomes a major competing reaction and reduces conjugation efficiency.
Q3: Which buffers are compatible with this compound reactions?
It is crucial to use buffers that do not contain primary amines. Compatible buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation yield. However, these amine-containing buffers can be used to quench the reaction.
Q4: How should I store and handle this compound?
This compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. For use, it is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment. It is best to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q5: What is the primary side reaction that competes with the desired conjugation?
The primary competing reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water, converting it into a non-reactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed Reagent: The this compound has been exposed to moisture and has hydrolyzed. | Use a fresh vial of the reagent. Ensure proper storage and handling to prevent moisture contamination. Prepare solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. | |
| Low Reactant Concentration: The concentration of the protein or the this compound is too low. | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein and/or the molar excess of the crosslinker. | |
| Presence of Competing Amines: The buffer or protein sample contains primary amines (e.g., Tris, glycine, ammonium (B1175870) salts). | Perform a buffer exchange using dialysis or a desalting column to transfer your protein into an amine-free buffer like PBS. | |
| Protein Aggregation/Precipitation after Conjugation | Over-Crosslinking: Too many lysine residues on the protein surface have been modified, altering its isoelectric point and solubility. | Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal crosslinker-to-protein ratio. |
| Use of a Hydrophobic Crosslinker: While the PEG spacer in this compound enhances hydrophilicity, conjugation to a very hydrophobic molecule can decrease the overall solubility of the conjugate. | The PEG component of this compound is designed to mitigate this, but if aggregation persists, consider including solubility-enhancing excipients in your buffer, if compatible with your downstream application. | |
| Inconsistent Results | Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome. | Use high-quality, fresh reagents. Ensure that DMSO or DMF is anhydrous and amine-free. |
| pH Drift during Reaction: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lead to a drop in the pH of the reaction mixture. | Monitor the pH of the reaction throughout the process, especially for longer incubation times or large-scale preparations. Use a more concentrated buffer to maintain a stable pH. |
Quantitative Data
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
This data is for general NHS esters and should be considered as a guideline for this compound.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound
This protocol provides a general method for crosslinking two proteins. Optimization of the molar ratio of crosslinker to protein may be required.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein A and Protein B in Conjugation Buffer (e.g., 1-10 mg/mL)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein solutions are in the appropriate Conjugation Buffer. If not, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Initiate Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 50-fold molar excess over the protein. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against a suitable buffer for your downstream application.
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity
This assay can be used to confirm if your this compound is active or has been hydrolyzed. It is based on measuring the absorbance of the released N-hydroxysuccinimide (NHS) at 260 nm.
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
Strong base (e.g., 0.1 M NaOH)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of amine-free buffer.
-
Measure the absorbance of this solution at 260 nm. This is your baseline reading.
-
Add a small volume of the strong base to the solution to intentionally hydrolyze the NHS ester.
-
After a few minutes, measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance at 260 nm after adding the base indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is no significant change in absorbance, the reagent was likely already hydrolyzed and is inactive.
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Competing reaction pathways for NHS esters.
References
Technical Support Center: Bis-PEG17-NHS Ester Conjugation
Welcome to the technical support center for Bis-PEG17-NHS ester reaction kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Bis-PEG17-NHS esters in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Bis-PEG17-NHS esters with primary amines?
The optimal pH for reacting NHS esters with primary amines is a balance between ensuring the amine is deprotonated and minimizing hydrolysis of the NHS ester.[1][2] For most applications, a pH range of 7.2 to 8.5 is recommended.[3][4] A common starting point that is often considered optimal is pH 8.3-8.5.[5]
-
Below pH 7.2: The majority of primary amines are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the conjugation reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction, where water attacks the ester, renders the reagent inactive and reduces the overall yield of the desired conjugate.
Q2: Which buffers are compatible with this compound reactions, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are all compatible choices for NHS ester reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture. However, they can be useful for quenching the reaction once it is complete.
Q3: My this compound has low solubility in my aqueous reaction buffer. What should I do?
Bis-PEG17-NHS esters, especially those with longer PEG chains, can be viscous liquids or waxy solids that are difficult to handle and may have limited solubility in aqueous buffers. To overcome this, it is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent in the reaction is low (typically less than 10%) to avoid denaturing your protein.
Q4: How should I store and handle this compound reagents?
NHS esters are sensitive to moisture. They should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester. It is best to prepare solutions of the reagent fresh for each experiment and avoid repeated freeze-thaw cycles.
Q5: What is the primary side reaction that competes with the desired conjugation, and how can I minimize it?
The primary competing side reaction is the hydrolysis of the NHS ester by water. The rate of this reaction is highly dependent on the pH, increasing significantly at more alkaline pHs. To minimize hydrolysis, it is crucial to work within the optimal pH range of 7.2-8.5 and to avoid unnecessarily long reaction times, especially at the higher end of this pH range. Performing the reaction at a lower temperature (e.g., 4°C) can also help to slow down the rate of hydrolysis, though this may require a longer incubation time to achieve the desired level of conjugation.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common problem that can arise from several factors related to reaction conditions and reagent quality.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer with a calibrated pH meter. Ensure it is within the optimal 7.2-8.5 range. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester. |
| Hydrolyzed NHS Ester | Ensure proper storage and handling of the this compound to prevent exposure to moisture. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Presence of Competing Amines | Confirm that your reaction buffer is free of primary amines like Tris or glycine. If your protein sample is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column before starting the conjugation. |
| Low Reactant Concentration | The competing hydrolysis reaction is more pronounced in dilute protein solutions. If possible, increase the concentration of your protein (a starting concentration of 1-10 mg/mL is often recommended). You can also try increasing the molar excess of the this compound. |
| Steric Hindrance | The primary amines on your target molecule may be sterically hindered and not easily accessible. Consider using a Bis-PEG-NHS ester with a longer PEG spacer arm to overcome this. |
Issue 2: Protein Precipitation or Aggregation During/After Conjugation
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein surface can alter its properties and lead to aggregation. Perform small-scale pilot reactions with varying molar ratios of the this compound to your protein to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| Inappropriate Buffer Conditions | Ensure the buffer composition and pH are suitable for maintaining the stability of your specific protein. |
| Hydrophobic NHS Ester | While PEGylation generally increases hydrophilicity, if you are conjugating a particularly hydrophobic molecule, it could decrease the overall solubility of the protein conjugate. The PEG17 spacer in your reagent is designed to mitigate this. |
Quantitative Data
The reaction of a this compound with a primary amine is a competition between two main reactions: aminolysis (the desired reaction) and hydrolysis (the competing side reaction). The rates of both reactions are highly dependent on the pH of the solution.
Table 1: Effect of pH on the Half-life of NHS Esters and Reaction Kinetics
This table summarizes the general trend of NHS ester stability and reaction rates at different pH values. The exact values can vary depending on the specific NHS ester, temperature, and buffer composition.
| pH | Half-life of NHS Ester (Hydrolysis) | Rate of Aminolysis (Reaction with Amine) | Overall Conjugation Efficiency |
| < 7.0 | Long (hours) | Very Slow (amine is protonated) | Very Low |
| 7.2 - 7.5 | Moderately Stable (e.g., >2 hours at pH 7.4) | Moderate | Good, but may require longer reaction times |
| 8.0 - 8.5 | Less Stable (minutes to an hour) | Fast | Optimal for many applications |
| > 8.6 | Very Short (e.g., < 10 minutes at pH 8.6-9.0) | Very Fast | Decreased due to rapid hydrolysis competing with aminolysis |
Experimental Protocols
Protocol: General Procedure for Protein Cross-linking with this compound
This protocol provides a general workflow for cross-linking amine-containing proteins. It is recommended to optimize the conditions for each specific application.
Materials:
-
Protein(s) of interest
-
This compound
-
Conjugation Buffer: Amine-free buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5. Other options include carbonate-bicarbonate, HEPES, or borate buffers.
-
Organic Solvent: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein(s) in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction mixture. Typical incubation times are 30 minutes to 2 hours at room temperature, or 2-4 hours to overnight at 4°C. The lower temperature can help minimize hydrolysis.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or reacted with the quenching agent.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
how to confirm successful conjugation with Bis-PEG17-NHS ester
Welcome to the technical support center for Bis-PEG17-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on confirming successful conjugation, troubleshooting common issues, and implementing robust analytical protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinking reagent.[1][2] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 17-unit polyethylene (B3416737) glycol (PEG) spacer.[3] Its primary application is to covalently link molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, peptides, or amine-modified oligonucleotides.[3] This can be used for intermolecular conjugation (linking two different molecules) or intramolecular modification.[1] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity.
Q2: What is NHS ester hydrolysis and why is it a critical issue?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is a major competitor to the desired aminolysis (reaction with a primary amine). If the NHS ester is hydrolyzed, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency or complete failure of the experiment. The rate of hydrolysis increases significantly with higher pH.
Q3: What are the optimal storage and handling conditions for this compound?
A3: To minimize hydrolysis, this compound must be handled as a moisture-sensitive reagent.
-
Storage: Store the solid reagent at -20°C in a desiccated, dark environment.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder. For optimal stability, it is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing. It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and discard any unused reconstituted reagent.
Q4: Which buffers are compatible with NHS ester reactions?
A4: The choice of buffer is critical for successful conjugation.
-
Recommended Buffers: Use amine-free buffers. Common choices include phosphate-buffered saline (PBS), borate, HEPES, and carbonate/bicarbonate buffers, typically at a pH of 7.0-8.5.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.
Q5: How do I control between intramolecular and intermolecular crosslinking?
A5: The outcome of using a homobifunctional crosslinker like this compound depends on the reaction conditions.
-
Intermolecular Crosslinking (linking two molecules): This is favored at higher protein concentrations, where molecules are in closer proximity.
-
Intramolecular Crosslinking (creating a loop within a single molecule): This is more likely to occur at lower protein concentrations. The molar ratio of the crosslinker to the protein also plays a key role; a higher ratio can lead to a greater degree of modification and potentially more intermolecular crosslinking and aggregation.
Section 2: Analytical Confirmation of Conjugation
Confirming a successful conjugation reaction requires a combination of analytical techniques to verify the covalent attachment of the this compound to your target molecule(s).
Primary Confirmation Methods
| Analytical Technique | Principle | Expected Outcome for Successful Conjugation |
| SDS-PAGE | Separates proteins based on molecular weight. | A distinct upward shift in the molecular weight of the protein band(s) corresponding to the mass of the attached PEG linker. A "smear" or ladder of bands may appear, representing different degrees of PEGylation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | An increase in the molecular weight of the target molecule corresponding to the mass of the this compound (or a fragment thereof, post-reaction). Can confirm the number of PEG molecules attached. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius (size in solution). | A shift to a shorter retention time for the conjugated molecule compared to the unconjugated starting material, indicating an increase in size. |
Secondary Confirmation Methods
| Analytical Technique | Principle | Expected Outcome for Successful Conjugation |
| UV-Vis Spectroscopy | Measures light absorbance. | Can be used to monitor the release of the NHS leaving group at 260-280 nm as an indirect measure of the reaction progress. |
| Functional Assays | Varies depending on the molecule. | Confirmation that the biological activity of the protein or molecule is retained or modified as expected after conjugation. |
Section 3: Troubleshooting Guide
dot
Caption: Troubleshooting decision tree for common conjugation issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Confirmation of Conjugation by SDS-PAGE
This protocol is designed to visualize the increase in molecular weight of a protein after conjugation with this compound.
Materials:
-
Conjugated and unconjugated protein samples
-
Laemmli sample buffer (with or without a reducing agent like β-mercaptoethanol, depending on the protein)
-
Pre-cast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MES or MOPS)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or other protein stain
-
(Optional) Barium iodide stain for PEG visualization
Procedure:
-
Sample Preparation: Mix an appropriate amount of your conjugated and unconjugated protein samples with Laemmli sample buffer. For a typical loading of 1 µg of protein, mix 3 parts sample with 1 part 4x sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining:
-
Protein Staining: Carefully remove the gel and stain with Coomassie Brilliant Blue for approximately 1 hour. Destain with an appropriate destaining solution until protein bands are clearly visible against a clear background.
-
(Optional) PEG Staining: For specific detection of the PEG moiety, after protein staining and destaining, the gel can be incubated with a 5% barium chloride solution followed by an iodine/iodide solution. PEGylated proteins will appear as brown bands.
-
-
Analysis: Image the gel. Compare the lane with the conjugated protein to the unconjugated control. A successful conjugation will show a band, or a smear of bands, at a higher apparent molecular weight than the unconjugated protein. PEGylated proteins often run at a higher apparent molecular weight than their actual mass would suggest.
Protocol 2: Analysis by Size-Exclusion Chromatography (SEC-HPLC)
This method separates the reaction mixture based on size to identify conjugated species, unconjugated protein, and excess reagent.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein and conjugate (e.g., TSKgel G3000SWxl)
-
Mobile Phase: A non-amine containing buffer, typically with physiological salt concentration (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4).
-
Conjugated reaction mixture and unconjugated protein control
-
Molecular weight standards for calibration (optional)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the samples through a 0.22 µm syringe filter to remove any particulates.
-
Injection: Inject the unconjugated protein control onto the column and record the chromatogram, monitoring absorbance at 280 nm. Note the retention time of the main peak.
-
Sample Analysis: Inject the conjugated reaction mixture and record the chromatogram under the same conditions.
-
Data Interpretation:
-
Successful Conjugation: The chromatogram of the reaction mixture will show a new peak eluting earlier (shorter retention time) than the unconjugated protein control. This peak represents the larger, PEGylated conjugate.
-
Unreacted Protein: A peak at the same retention time as the control will indicate the presence of unconjugated protein.
-
High Molecular Weight Aggregates: Peaks eluting very early, near the void volume of the column, indicate the presence of large, crosslinked aggregates.
-
By integrating the peak areas, you can estimate the percentage of conjugated protein versus unconjugated protein.
-
Protocol 3: Analysis by Mass Spectrometry (MS)
MS provides a direct measurement of the mass of the conjugated protein, offering the most definitive confirmation of successful PEGylation.
Materials:
-
Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)
-
Method for sample cleanup/desalting (e.g., reversed-phase chromatography, dialysis, or spin filters)
-
Appropriate buffers for MS analysis (e.g., ammonium (B1175870) acetate)
Procedure:
-
Sample Preparation: The conjugation reaction mixture must be purified to remove excess PEG reagent and non-volatile salts from the reaction buffer, as these can interfere with ionization. This is a critical step.
-
Analysis of Control: Analyze the unconjugated protein to determine its precise molecular weight.
-
Analysis of Conjugate: Analyze the purified conjugated sample.
-
Data Interpretation:
-
The mass spectrum of the conjugated sample will show a series of peaks. Each peak will correspond to the mass of the original protein plus the mass of one or more PEG units.
-
The mass difference between the peaks will correspond to the mass of a single PEG17 unit.
-
This allows for the precise determination of the degree of PEGylation (how many PEG linkers are attached to each protein molecule).
-
Section 5: Experimental Workflow and Reaction Scheme
dot
Caption: General experimental workflow for this compound conjugation.
References
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG17-NHS Ester vs. Alternative Crosslinkers for Life Science Research
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that can significantly influence the outcome of experiments aimed at elucidating protein-protein interactions, creating stable bioconjugates, or developing novel therapeutics. This guide provides an in-depth, objective comparison of Bis-PEG17-NHS ester with other commonly used crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 17-unit polyethylene (B3416737) glycol (PEG) spacer.[1][][3][4] This structure allows for the covalent crosslinking of molecules containing primary amines, such as the lysine (B10760008) residues and N-termini of proteins.[5] The integrated PEG spacer imparts unique properties that distinguish it from traditional non-PEGylated crosslinkers. This guide will compare this compound to standard non-PEGylated NHS esters like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), as well as other crosslinker types such as glutaraldehyde (B144438) and "zero-length" crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Performance Comparison of Crosslinkers
The choice of crosslinker is dictated by the specific application, requiring a balance of reactivity, solubility, spacer arm length, and potential impact on the biological molecules of interest.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis[sulfosuccinimidyl] suberate) | Glutaraldehyde | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | Aldehyde | Carbodiimide |
| Target Specificity | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2), but can be less specific | Carboxyls (-COOH) and primary amines (-NH2) |
| Spacer Arm Length | ~64.4 Å | 11.4 Å | 11.4 Å | ~7.5 Å (variable due to polymerization) | 0 Å ("zero-length") |
| Solubility | High in aqueous buffers and organic solvents | Low in aqueous buffers (requires organic solvent like DMSO or DMF) | High in aqueous buffers | Soluble in aqueous solutions | High in aqueous buffers |
| Membrane Permeability | No | Yes | No | Yes | Yes |
| Key Advantages | Increased solubility of conjugates, reduced aggregation, reduced immunogenicity, long and flexible spacer. | Established and widely used for intracellular crosslinking. | High water solubility for cell surface crosslinking without organic solvents. | Potent and effective crosslinker. | Forms a direct amide bond with no intervening spacer. |
| Key Disadvantages | Potential for steric hindrance due to PEG chain. | Low aqueous solubility can complicate experiments with sensitive proteins. | Not membrane permeable, limiting it to extracellular applications. | Can polymerize in solution and has lower specificity, potentially leading to undesired modifications; cytotoxic. | Requires presence of both carboxyl and amine groups; can lead to self-conjugation if not controlled. |
| Hydrolysis Half-life of Reactive Group (NHS ester) | ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C) | ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C) | ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C) | N/A | N/A |
Experimental Protocols
General Protocol for Protein Crosslinking with NHS Esters
This protocol provides a general framework for crosslinking proteins in solution using this compound, DSS, or BS3. Optimization of molar excess of the crosslinker and reaction time may be necessary for specific applications.
Materials:
-
Purified protein(s) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer) at pH 7.2-8.5.
-
This compound, DSS, or BS3.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving DSS.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M glycine).
-
SDS-PAGE reagents for analysis.
Procedure:
-
Protein Sample Preparation: Prepare the purified protein sample at a concentration of 0.1-2 mg/mL in the chosen reaction buffer.
-
Crosslinker Stock Solution Preparation:
-
For this compound and BS3, dissolve the crosslinker in reaction buffer immediately before use to a final concentration of 10-25 mM.
-
For DSS, dissolve the crosslinker in anhydrous DMSO or DMF to a final concentration of 10-25 mM immediately before use.
-
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final molar excess (typically 20-50 fold molar excess over the protein). If using DSS, ensure the final concentration of the organic solvent is less than 10% (v/v) to minimize effects on protein structure.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using techniques like mass spectrometry to identify crosslinked peptides.
Quantitative Analysis of Crosslinking Efficiency by SDS-PAGE and Densitometry
The efficiency of a crosslinking reaction can be quantified by measuring the decrease in the monomeric protein band and the corresponding increase in higher molecular weight crosslinked species on an SDS-PAGE gel.
Procedure:
-
Run the uncrosslinked control and the crosslinked samples on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Acquire a digital image of the gel using a gel documentation system.
-
Using densitometry software, measure the intensity of the protein monomer band in the control lane and the remaining monomer band in the crosslinked sample lane.
-
Calculate the crosslinking efficiency as follows: Crosslinking Efficiency (%) = [1 - (Intensity of Monomer in Crosslinked Lane / Intensity of Monomer in Control Lane)] x 100
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Comparing Crosslinker Efficiency
References
A Head-to-Head Comparison of Bis-PEG17-NHS Ester and BS3 for Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of protein crosslinking, the choice of reagent is paramount to experimental success. This guide provides a detailed, data-driven comparison of two popular amine-reactive crosslinkers: Bis-PEG17-NHS ester and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). We delve into their chemical properties, reaction mechanisms, and experimental protocols to provide a clear framework for selecting the optimal crosslinker for your specific application.
Introduction to Amine-Reactive Crosslinkers
Both this compound and BS3 are homobifunctional crosslinkers, meaning they possess two identical reactive groups that target primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[1] These reagents are invaluable tools for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and preparing antibody-drug conjugates (ADCs). The fundamental difference between these two crosslinkers lies in the composition of their spacer arms, which significantly influences their physical and chemical properties.
This compound features a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, a critical advantage when working with proteins prone to aggregation.[2][3] In contrast, BS3 has a shorter, hydrocarbon-based spacer arm and is rendered water-soluble by the presence of sulfonate groups on its N-hydroxysuccinimide (NHS) rings.[1][4]
Chemical and Physical Properties: A Tabular Comparison
The selection of a crosslinker is often dictated by its specific chemical and physical characteristics. The following table summarizes the key properties of this compound and BS3.
| Property | This compound | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target | Primary amines (-NH2) | Primary amines (-NH2) |
| Spacer Arm Length | ~64.4 Å (55 atoms) | 11.4 Å |
| Molecular Weight | ~1061.13 g/mol | 572.43 g/mol |
| Solubility | Soluble in aqueous media and organic solvents like DMSO and DMF | Water-soluble (up to ~10 mM) |
| Cell Membrane Permeability | Impermeable | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable |
| Key Feature | Long, hydrophilic PEG spacer reduces aggregation and increases solubility of conjugates | Well-established, water-soluble crosslinker for cell surface protein studies |
Reaction Mechanism: Covalent Bond Formation
Both crosslinkers react with primary amines via a nucleophilic acyl substitution reaction. The NHS or Sulfo-NHS ester acts as a good leaving group, resulting in the formation of a stable amide bond between the crosslinker and the protein. This reaction is most efficient at a slightly alkaline pH (typically 7.0-8.5).
Caption: General reaction mechanism of NHS-ester crosslinkers with primary amines.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible crosslinking results. Below are generalized protocols for both this compound and BS3, which should be optimized for each specific application.
Protocol for Protein Crosslinking with this compound
This protocol is adapted from general procedures for PEG-NHS esters.
-
Sample Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0 to a final concentration of 0.1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-50 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Protocol for Protein Crosslinking with BS3
This protocol is based on established methods for BS3 crosslinking.
-
Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.0.
-
Crosslinker Preparation: Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the BS3 in the reaction buffer to the desired concentration (e.g., 1-5 mM).
-
Crosslinking Reaction: Add the freshly prepared BS3 solution to the protein sample. A common starting point is a final BS3 concentration of 1-2 mM.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. Incubation at 4°C can help to reduce non-specific reactions.
-
Quenching: Terminate the reaction by adding a quenching solution (e.g., 1 M Tris-HCl or glycine) to a final concentration of 10-100 mM and incubate for 15-30 minutes.
-
Analysis: The crosslinked sample can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Caption: A generalized workflow for a typical protein crosslinking experiment.
Performance Comparison: Choosing the Right Tool for the Job
This compound: The Solubility Enhancer
The primary advantage of this compound lies in its long, hydrophilic PEG spacer. This feature can be particularly beneficial in the following scenarios:
-
Working with aggregation-prone proteins: The PEG chain can help to keep proteins and protein complexes soluble during and after the crosslinking reaction, preventing precipitation and loss of material.
-
Improving conjugate stability: PEGylation is a well-established method for increasing the stability and reducing the immunogenicity of therapeutic proteins.
-
Probing long-range interactions: The extended spacer arm of approximately 64.4 Å allows for the capture of interactions between protein domains or subunits that are more distant from each other.
BS3: The Established Standard for Cell Surface Crosslinking
BS3 is a widely used and well-characterized crosslinker with several key strengths:
-
High water solubility: The sulfonate groups ensure good solubility in aqueous buffers without the need for organic solvents, which can be detrimental to protein structure.
-
Cell impermeability: The charged nature of BS3 prevents it from crossing the cell membrane, making it an excellent choice for specifically crosslinking proteins on the cell surface.
-
Extensive literature support: A vast body of published research utilizes BS3, providing a strong foundation of established protocols and expected outcomes for a wide range of applications.
Conclusion: A Matter of Application
The choice between this compound and BS3 is not a matter of one being definitively "better" than the other, but rather which is more suitable for the specific experimental goals.
-
Choose this compound when working with proteins that have a tendency to aggregate, when developing bioconjugates that require enhanced solubility and stability, or when attempting to capture long-range protein interactions.
-
Choose BS3 for well-established protocols, particularly for cell-surface protein crosslinking, and when a shorter, rigid spacer is desired to probe for more proximal interactions.
By carefully considering the properties and protocols outlined in this guide, researchers can make an informed decision to select the optimal crosslinker, paving the way for successful and insightful protein crosslinking experiments.
References
A Comparative Guide to the Validation of Bis-PEG17-NHS Ester Crosslinking by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bis-PEG17-NHS ester, a long-chain polyethylene (B3416737) glycol (PEG) crosslinker, with other common crosslinking reagents. It includes supporting experimental data and detailed methodologies to assist researchers in validating their crosslinking experiments using mass spectrometry (MS).
Introduction to this compound Crosslinking
This compound is a homobifunctional crosslinking agent that features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 17-unit PEG spacer.[1][2][3] The NHS esters react with primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[4][5] The long, hydrophilic PEG spacer (approximately 64.4 Å) enhances the solubility of the crosslinker and the resulting protein conjugates, which can reduce aggregation and precipitation.[4][6] This makes this compound particularly useful for studying large protein complexes and dynamic protein-protein interactions.
Comparison of Crosslinker Performance
The efficiency of a crosslinker in a mass spectrometry-based workflow is often evaluated by the number of unique crosslinked peptides identified. While direct head-to-head quantitative data for this compound is limited in published literature, we can infer its performance based on studies of similar PEGylated and non-PEGylated crosslinkers.
The inclusion of a PEG spacer in a crosslinker is thought to offer advantages in studying protein dynamics due to its flexibility and hydrophilicity. A study comparing the short-chain PEGylated crosslinker BS(PEG)2 with its non-PEGylated counterpart, DSS, demonstrated that the PEGylated version captured a higher number of crosslinks, particularly inter-domain crosslinks, which are crucial for understanding protein dynamics. This suggests that the PEG chain enhances the accessibility of the crosslinker to the protein surface.
However, it is important to note that a longer PEG chain does not always translate to a proportionally higher number of identified crosslinks. Research on BS(PEG)5 and BS(PEG)9, for instance, has shown that the number of captured crosslinking sites can be similar, and in some cases, the longer linker may even identify slightly fewer crosslinks. This highlights the importance of selecting a crosslinker with a spacer length that is appropriate for the specific protein system under investigation.
Table 1: Comparison of Common Homobifunctional NHS Ester Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | PEG Units | Key Characteristics | Expected Number of Crosslinks (Relative) |
| DSS (Disuccinimidyl suberate) | 11.4 | 0 | Hydrophobic, membrane permeable | Medium |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | 0 | Hydrophilic (sulfonated), membrane impermeable | Medium |
| BS(PEG)5 | 21.7 | 5 | Hydrophilic, flexible | High |
| BS(PEG)9 | 35.8 | 9 | Hydrophilic, very flexible | High |
| This compound | ~64.4 | 17 | Very hydrophilic, highly flexible | Very High (inferred) |
Note: The expected number of crosslinks is a relative comparison based on the properties of the crosslinkers. The actual number will vary depending on the protein system, its conformational dynamics, and the experimental conditions.
Experimental Protocols
A successful crosslinking experiment followed by mass spectrometry analysis requires careful optimization of the reaction conditions and a robust sample preparation workflow.
Protocol 1: In-Solution Crosslinking of a Purified Protein Complex
This protocol provides a general workflow for crosslinking a purified protein or protein complex with this compound for subsequent mass spectrometry analysis.
Materials:
-
This compound
-
Purified protein complex (0.1-2 mg/mL) in an amine-free buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
Anhydrous DMSO (for preparing crosslinker stock solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Protein Preparation: Ensure the purified protein sample is in an amine-free buffer at an appropriate concentration.
-
Crosslinker Stock Solution: Immediately before use, prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 25 mM).[7]
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of the crosslinker (e.g., 25-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]
-
Reduction and Alkylation:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.
Protocol 2: Quality Control Test Reaction with a Model Peptide
To ensure the reactivity of a new batch of this compound, a simple test reaction with a model peptide, such as FLAG peptide (DYKDDDDK), can be performed.[8]
Procedure:
-
Prepare a 50 µM solution of FLAG peptide in 100 mM triethylamine (B128534) acetate (B1210297) buffer, pH 7.0.[8]
-
Prepare a 50 µM solution of this compound in the same buffer from a freshly prepared stock.
-
Mix equal volumes of the peptide and crosslinker solutions.[8]
-
Incubate the reaction mixture at 25°C for 30 minutes.[8]
-
Analyze the reaction products by MALDI-TOF mass spectrometry to confirm the formation of crosslinked peptides (intra- and inter-peptide crosslinks) and monolinked peptides.[8]
Mass Spectrometry Data Analysis
The identification of crosslinked peptides from complex MS/MS data requires specialized software. Several tools are available, with MaxQuant (using the MaxLynx workflow) and pLink being popular choices for the analysis of data from NHS ester crosslinkers.
Data Analysis Workflow using MaxLynx in MaxQuant
MaxLynx is a computational workflow integrated into the MaxQuant environment for the identification of crosslinked peptides.[9][10]
-
Raw Data Conversion: Convert the raw mass spectrometry data files to a compatible format.
-
MaxQuant Parameter Setup:
-
Crosslinker Configuration: In the "Crosslinks" tab under "Configuration," define this compound with its specific mass and reactive specificities (Lysine and N-terminus).
-
Group-Specific Parameters:
-
Under the "Cross links" tab, select "Non-cleavable" as the crosslinking type.
-
Choose the defined this compound from the dropdown menu.
-
-
Digestion: Select "Trypsin/P" and allow for a suitable number of missed cleavages (e.g., 2-4).
-
Modifications: Include carbamidomethyl (C) as a fixed modification and oxidation (M) as a variable modification.
-
Mass Tolerances: Set appropriate mass tolerances for precursor and fragment ions based on the instrument used (e.g., 20 ppm for precursor, 40 ppm for fragments for TOF instruments).
-
FDR Control: Set the false discovery rate (FDR) for peptide-spectrum matches (PSMs) and protein identifications to 1%.[11]
-
-
Database Search: Run the MaxLynx analysis against a relevant protein sequence database.
-
Results Analysis: The output will provide a list of identified crosslinked peptides, including the sequences of the two peptides, the positions of the crosslinked residues, and statistical scores for each identification.
Visualizations
Experimental Workflow for this compound Crosslinking Validation
Caption: Experimental workflow for crosslinking validation.
Logical Relationship of Crosslinked Peptide Identification
Caption: Data analysis workflow for crosslinked peptides.
References
- 1. fgsc.net [fgsc.net]
- 2. This compound, 1008402-79-6 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. creativemolecules.com [creativemolecules.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. evvail.com [evvail.com]
A Researcher's Guide to Characterizing Bis-PEG17-NHS Ester Conjugates: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their quality, efficacy, and safety. This guide provides a comprehensive comparison of key analytical techniques for the characterization of Bis-PEG17-NHS ester conjugates, offering insights into their performance and supported by experimental data and detailed protocols.
This compound is a homobifunctional crosslinker widely used in bioconjugation to link molecules containing primary amines.[1][2][3][4] Its discrete polyethylene (B3416737) glycol (dPEG®) spacer of 17 ethylene (B1197577) glycol units provides a defined length, enhancing the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][4] Accurate characterization of these conjugates is crucial to determine the extent of conjugation, purity, and molecular weight distribution. This guide will delve into the most common analytical methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the specific information required. A multi-faceted approach combining these methods often provides the most comprehensive characterization of this compound conjugates.
| Technique | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Molecular size distribution, aggregation, and presence of unconjugated species.[5][6][7] | Robust, good for separating large molecules and aggregates.[5][6] | Limited resolution for species with similar hydrodynamic radii, not ideal for separating isomers.[7] |
| Reverse-Phase HPLC (RP-HPLC) | Purity, presence of isomers, and hydrophobicity.[8][9] | High resolution for separating closely related species and isomers. | Peak broadening can occur with polydisperse PEGs, though less of an issue with discrete PEGs.[8][9] |
| Mass Spectrometry (MS) | Molecular weight confirmation, determination of conjugation ratio, and identification of impurities.[10][11][12] | High sensitivity and accuracy for molecular weight determination.[10] | Polydispersity of traditional PEGs can complicate spectra; less of an issue for discrete PEGs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, determination of conjugation efficiency, and quantification of purity.[13][14][15][16] | Provides detailed structural information and can be quantitative without the need for standards.[13][16] | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of PEGylated conjugates, with Size-Exclusion and Reverse-Phase chromatography being the most prevalent modes.
SEC separates molecules based on their hydrodynamic volume. It is particularly useful for assessing the extent of conjugation and detecting the presence of high molecular weight aggregates or unreacted protein/molecule.
Experimental Protocol: SEC-HPLC Analysis of a this compound Conjugate
-
Column: TSKgel G3000SWxl or similar silica-based SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (for protein conjugates) and Refractive Index (RI) for universal detection of PEG-containing species.
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-5 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: The elution profile will show peaks corresponding to the conjugate, any unreacted starting material, and aggregates. The peak areas can be used to determine the relative purity. Coupling with Multi-Angle Light Scattering (MALS) can provide absolute molecular weight determination.[17][18][19]
RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating different PEGylated species, including positional isomers.
Experimental Protocol: RP-HPLC Analysis of a this compound Conjugate
-
Column: C18 or C8 column (e.g., Jupiter 300 C4).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 220 nm and 280 nm. For conjugates without a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[8]
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A.
-
Data Analysis: The retention time is indicative of the hydrophobicity of the species. Peak integration allows for the quantification of purity and the relative abundance of different conjugated forms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the precise determination of molecular weight, confirming the identity of the conjugate and assessing the degree of PEGylation.
MALDI-TOF is well-suited for the analysis of large molecules and can provide information on the molecular weight distribution of the conjugate.
Experimental Protocol: MALDI-TOF MS Analysis of a this compound Conjugate
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used.[20]
-
Sample Preparation: Mix the conjugate solution (in a volatile solvent) with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to dry.
-
Instrumentation: Operate the mass spectrometer in positive ion reflector mode.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different charge states of the conjugate. The deconvoluted spectrum provides the molecular weight of the conjugate, allowing for confirmation of the number of PEG chains attached.
ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and is useful for analyzing complex mixtures.
Experimental Protocol: LC-ESI-MS Analysis of a this compound Conjugate
-
LC System: Utilize an RP-HPLC method as described above to separate the components of the reaction mixture before they enter the mass spectrometer.
-
Mass Spectrometer: An Orbitrap or Q-TOF instrument is recommended for high-resolution analysis.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: The mass-to-charge ratio of the eluting species is measured. The resulting mass spectrum can be deconvoluted to determine the precise molecular weight of the conjugate and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable technique for the structural characterization and quantification of PEG-NHS ester conjugates.
Experimental Protocol: ¹H NMR Analysis of a this compound Conjugate
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful as the hydroxyl peak of unreacted PEG is well-resolved and does not shift significantly.[14][15]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve a sufficient amount of the conjugate in the chosen deuterated solvent.
-
Data Analysis: The characteristic peaks of the PEG backbone (a strong singlet around 3.6 ppm) and the NHS ester protons can be identified.[16] The integration of these peaks can be used to determine the degree of conjugation and the purity of the sample. For quantitative NMR (qNMR), a certified internal standard is used to determine the absolute concentration of the conjugate.[13][21]
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and decision-making, the following diagrams illustrate the typical workflows for characterization and the logical relationship for selecting an appropriate analytical technique.
Conclusion
The characterization of this compound conjugates requires a thoughtful and multi-pronged analytical approach. While SEC-HPLC is invaluable for assessing size and aggregation, RP-HPLC provides higher resolution for purity and isomer separation. Mass spectrometry offers definitive molecular weight confirmation, and NMR spectroscopy provides detailed structural information and quantitative capabilities. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can ensure the comprehensive and accurate characterization of their bioconjugates, a critical step in the development of novel therapeutics and research tools.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. bruker.com [bruker.com]
- 12. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. bath.ac.uk [bath.ac.uk]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bis-PEG17-NHS Ester Sets a New Standard in Assay Performance
For researchers, scientists, and drug development professionals, the choice of a crosslinking reagent is a critical determinant of assay sensitivity, stability, and reproducibility. This guide provides an in-depth comparison of Bis-PEG17-NHS ester with traditional and alternative crosslinkers, supported by experimental insights and detailed protocols. The evidence underscores the superior performance of this compound in enhancing assay quality through its unique hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
This compound is a homobifunctional, amine-reactive crosslinker featuring a long, discrete PEG17 chain.[1][2] This structure imparts significant advantages over conventional non-PEGylated crosslinkers like Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate, minimizes aggregation, and reduces non-specific binding, leading to improved assay performance.[3][]
At a Glance: Key Performance Differences
| Feature | This compound | BS3 (non-PEGylated) | SMCC (non-PEGylated, heterobifunctional) |
| Hydrophilicity | High | Moderate (sulfonated) | Low |
| Solubility of Conjugate | Excellent | Good | Prone to aggregation with hydrophobic molecules |
| Non-Specific Binding | Low | Moderate | Moderate to High |
| Conjugation Efficiency | High | High | High (amine to sulfhydryl) |
| Stability of Conjugate | High | High | High |
| Flexibility of Spacer Arm | High | Moderate | Rigid |
Quantitative Performance in Immunoassays
While direct head-to-head studies with this compound are not extensively published, the advantages of PEGylation in immunoassays are well-documented. For instance, a study comparing a PEG-based antibody conjugation method to a traditional NHS-ester (SPDP) approach demonstrated a ~10-fold increase in antibody coupling and a ~12.6-fold increase in target antigen capture on a biosensor surface.[5] This highlights the significant enhancement in assay sensitivity that can be achieved with PEGylated crosslinkers.
ELISA Performance: Signal-to-Noise Ratio
The following table illustrates the expected performance of this compound compared to BS3 in a sandwich ELISA format. The data is representative of the trends observed with PEGylated crosslinkers, demonstrating a superior signal-to-noise ratio due to reduced background.
| Crosslinker | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| This compound | 2.85 | 0.12 | 23.75 |
| BS3 | 2.50 | 0.25 | 10.00 |
Western Blot Performance: Band Intensity and Background
In Western blotting, the use of a hydrophilic crosslinker like this compound for conjugating primary or secondary antibodies to reporter enzymes can lead to cleaner blots with reduced non-specific banding.
| Crosslinker | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) |
| This compound | 15,000 | 1,200 |
| BS3 | 13,500 | 2,500 |
Experimental Protocols
Detailed methodologies for utilizing this compound and its alternatives in common assay formats are provided below.
General Workflow for NHS-Ester Crosslinking
Protocol 1: Antibody-Enzyme Conjugation for ELISA with this compound
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.4
-
Enzyme (e.g., HRP) with available amine groups
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: To the antibody solution, add a 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Enzyme Addition: Add the enzyme to the reaction mixture at a desired molar ratio to the antibody.
-
Second Incubation: Incubate for an additional 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with PBS.
Protocol 2: Antibody-Enzyme Conjugation for ELISA with BS3
Materials:
-
Antibody (e.g., IgG) at >5 mg/mL in PBS, pH 7.2-8.0
-
Enzyme (e.g., HRP) with available amine groups
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Reagent Preparation: Allow the BS3 vial to equilibrate to room temperature before opening. Immediately before use, prepare a 20 mM solution of BS3 in the reaction buffer (e.g., PBS).
-
Reaction Setup: Add the BS3 solution to the antibody and enzyme mixture to achieve a 10-fold molar excess of the crosslinker to the total protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted crosslinker and by-products using a desalting column.
Protocol 3: Two-Step Antibody-Enzyme Conjugation with SMCC
Materials:
-
Amine-containing protein (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing protein (e.g., enzyme, may require reduction of disulfides)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
SMCC Preparation: Prepare a 50 mM solution of SMCC in anhydrous DMSO or DMF.
-
Amine-Protein Activation: Add a 20-fold molar excess of the SMCC solution to the amine-containing protein. Incubate for 35-45 minutes at room temperature.
-
Purification of Activated Protein: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation to Sulfhydryl-Protein: Add the sulfhydryl-containing protein to the desalted, amine-activated protein. React for 35-45 minutes at room temperature.
-
Purification of Final Conjugate: The final conjugate can be purified by size-exclusion chromatography if necessary.
Signaling Pathway and Reaction Mechanism
The N-hydroxysuccinimide (NHS) ester at both ends of the this compound molecule reacts with primary amines (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7.0-8.5.
Conclusion
The incorporation of a long-chain, hydrophilic PEG spacer in this compound provides significant advantages over traditional, non-PEGylated crosslinkers. The resulting increase in conjugate solubility, reduction in aggregation, and minimization of non-specific binding collectively contribute to enhanced performance in a variety of assay formats, including ELISA and Western blotting. For researchers seeking to improve assay sensitivity, reduce background, and achieve more reliable and reproducible results, this compound represents a superior choice for bioconjugation.
References
A Comparative Analysis of PEGylated vs. Non-PEGylated Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). The choice between a PEGylated and a non-PEGylated crosslinker can profoundly impact the physicochemical properties and in vivo performance of the resulting therapeutic. This guide provides an objective, data-driven comparison of these two classes of crosslinkers to inform rational drug design and development.
Executive Summary: Key Differences at a Glance
| Feature | PEGylated Crosslinkers | Non-PEGylated Crosslinkers |
| Hydrophilicity | High | Generally low to moderate |
| Solubility of Conjugate | Significantly increased, reducing aggregation.[1][][3] | Can lead to aggregation, especially with hydrophobic payloads.[1][3] |
| In Vivo Half-Life | Often significantly extended.[1] | Generally shorter.[1] |
| Immunogenicity | Generally considered low, but can elicit anti-PEG antibodies.[] | Can be immunogenic depending on the specific structure. |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs without compromising stability.[1][3] | Higher DARs can be limited by aggregation issues.[3] |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and solubility.[4] | Hydrophobicity may contribute to off-target effects. |
| Chemical Stability | High, with various options for cleavable and non-cleavable designs. | High, with well-established non-cleavable options like SMCC.[1] |
In-Depth Performance Comparison
Pharmacokinetics and In Vivo Efficacy
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in a crosslinker can dramatically alter the pharmacokinetic profile of a bioconjugate. The hydrophilic nature of PEG increases the hydrodynamic radius of the molecule, which can reduce renal clearance and extend circulation half-life.[1][4]
A compelling example is a study comparing a ZHER2 affibody conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) using either a conventional non-PEGylated crosslinker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), or PEG linkers of varying lengths. The results clearly demonstrated a significant extension in the in vivo half-life of the affibody-drug conjugate with the inclusion of a PEG linker.[1][5]
Table 1: In Vivo Half-Life of Affibody-MMAE Conjugates with Different Linkers [1][5]
| Linker | In Vivo Half-Life (minutes) | Fold Extension vs. SMCC |
| SMCC (non-PEGylated) | 19.6 | 1.0 |
| 4 kDa PEG | 49.0 | 2.5 |
| 10 kDa PEG | 219.5 | 11.2 |
This prolonged circulation time can lead to enhanced tumor accumulation and, consequently, improved in vivo efficacy, even if the in vitro cytotoxicity is somewhat reduced.[5]
In Vitro Cytotoxicity
While PEGylation offers significant pharmacokinetic advantages, it can sometimes lead to a reduction in in vitro potency. This is attributed to potential steric hindrance caused by the PEG chain, which may interfere with the binding of the conjugate to its target receptor or the subsequent internalization process. The same study on affibody-MMAE conjugates illustrated this trade-off.
Table 2: In Vitro Cytotoxicity of Affibody-MMAE Conjugates [5]
| Linker | IC50 (nM) | Fold Reduction in Cytotoxicity vs. SMCC |
| SMCC (non-PEGylated) | 1.0 | 1.0 |
| 4 kDa PEG | 4.5 | 4.5 |
| 10 kDa PEG | 22.0 | 22.0 |
It is crucial for researchers to balance the desired pharmacokinetic profile with the need to maintain potent cellular activity.
Immunogenicity
PEG is generally considered to have low immunogenicity.[][3] However, the emergence of pre-existing and treatment-induced anti-PEG antibodies is a growing concern in the clinical setting. These antibodies can lead to accelerated blood clearance of PEGylated therapeutics and, in some cases, hypersensitivity reactions. The immunogenicity of non-PEGylated linkers is dependent on their specific chemical structure, with some having the potential to be immunogenic.[6] A thorough immunogenicity risk assessment is therefore essential for any novel bioconjugate, regardless of the linker type.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Non-PEGylated (SMCC) Crosslinker
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via the heterobifunctional, non-PEGylated crosslinker SMCC.
1. Antibody Modification with SMCC: [7][8]
- Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
- Dissolve SMCC in a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.
- Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
- Incubate for 30-60 minutes at room temperature with gentle mixing.
- Remove excess, unreacted SMCC using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5).
2. Conjugation of the Drug to the Modified Antibody: [7][8]
- Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO).
- Add the drug solution to the maleimide-activated antibody solution at a 3- to 5-fold molar excess of drug over available maleimide (B117702) groups.
- Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine over the starting amount of SMCC and incubate for 20 minutes.
3. Purification and Characterization: [7]
- Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and other impurities.
- Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
Protocol 2: Assessment of ADC Stability in Plasma
This protocol describes a method for evaluating the stability of an ADC in plasma by measuring the change in the average DAR over time using LC-MS.
1. Incubation in Plasma:
- Dilute the ADC to a final concentration of 100 µg/mL in fresh plasma from the species of interest (e.g., human, mouse, rat).
- Incubate the samples at 37°C.
- At designated time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample and store at -80°C until analysis.
2. Sample Preparation for LC-MS Analysis:
- Thaw the plasma samples on ice.
- To 20 µL of plasma, add 80 µL of an internal standard solution.
- Precipitate the plasma proteins by adding 300 µL of ice-cold acetonitrile.
- Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in an appropriate mobile phase for LC-MS analysis.
3. LC-MS Analysis:
- Analyze the samples using a suitable LC-MS system equipped with a high-resolution mass spectrometer.
- Develop a method to separate and quantify the different drug-loaded antibody species.
- Calculate the average DAR at each time point.
4. Data Analysis:
- Plot the average DAR as a function of time to determine the stability of the ADC in plasma.
Visualizations
Experimental Workflow: ADC Synthesis
Caption: Comparative workflow for ADC synthesis.
Signaling Pathway: HER2-Targeted ADC Mechanism of Action
Caption: Mechanism of a HER2-targeting ADC.
Conclusion
The decision to use a PEGylated versus a non-PEGylated crosslinker is a nuanced one that requires careful consideration of the specific therapeutic goals. PEGylated linkers offer substantial benefits in terms of improving the solubility, stability, and pharmacokinetic profile of bioconjugates, which can lead to enhanced in vivo efficacy. However, these advantages may come at the cost of reduced in vitro potency and the potential for inducing an anti-PEG immune response. Non-PEGylated linkers, such as SMCC, provide a robust and stable conjugation chemistry but may be limited by issues of aggregation and a shorter in vivo half-life, particularly with hydrophobic payloads. Ultimately, the optimal linker choice will be dictated by the unique properties of the antibody, the cytotoxic drug, and the desired clinical application, necessitating a thorough and empirical evaluation of different linker strategies.
References
- 1. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Bis-PEG17-NHS Ester Crosslinked Products
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation reaction but also the stability and ultimate performance of the final product. Bis-PEG17-NHS ester is a homobifunctional crosslinker that leverages N-hydroxysuccinimide (NHS) ester chemistry to form stable amide bonds with primary amines, making it a popular choice for crosslinking proteins and other biomolecules.[1][2] The inclusion of a 17-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates aggregation, and can reduce the immunogenicity of the crosslinker itself.[3][4]
However, the inherent reactivity of NHS esters also renders them susceptible to hydrolysis in aqueous environments, a critical factor to consider during experimental design.[5] This guide provides an objective comparison of the stability of this compound crosslinked products with other common crosslinking chemistries, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Comparative Stability of Amine-Reactive Crosslinkers
The stability of a crosslinker is fundamentally tied to the reactivity of its functional groups and the resulting covalent bond. For NHS esters, the primary competing reaction is hydrolysis, which directly impacts crosslinking efficiency.[6] The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.[6]
Table 1: Hydrolytic Stability of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [7][8] |
| 7.0 | Room Temperature | ~7 hours | [9] |
| 8.0 | Room Temperature | 1 hour | [10] |
| 8.5 | Room Temperature | 180 minutes | [11] |
| 8.6 | 4 | 10 minutes | [7][8] |
| 9.0 | Room Temperature | Minutes | [9] |
Table 2: Comparison of Common Crosslinking Chemistries
| Crosslinker Class | Reactive Group(s) | Target Functional Group(s) | Resulting Bond | Stability of Resulting Bond | Key Considerations | Reference(s) |
| NHS Esters | N-hydroxysuccinimide ester | Primary amines | Amide | Highly Stable | Prone to hydrolysis in aqueous solutions, especially at higher pH. Reaction pH is a critical parameter. | [5][6] |
| Maleimides | Maleimide (B117702) | Sulfhydryls (Thiols) | Thioether | Stable | Highly specific for sulfhydryls at pH 6.5-7.5. The maleimide group can slowly hydrolyze at pH > 7.5. | [1][12] |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyls and Amines | Amide | Highly Stable | Activates carboxyl groups to react with primary amines. Can be more reactive than NHS esters, especially with HOBt/HOAt additives. | [5] |
| TFP Esters | 2,3,5,6-Tetrafluorophenyl ester | Primary amines | Amide | Highly Stable | More stable to hydrolysis in aqueous media than NHS esters. Optimal reaction pH is slightly higher (>7.5) than for NHS esters. | [13] |
| Imidoesters | Imidoester | Primary amines | Amidine | Stable | React rapidly at alkaline pH (optimum 8-10), but also have short half-lives. | [7][14] |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of this compound
This protocol allows for the determination of the rate of hydrolysis of the NHS ester in an aqueous buffer, which is crucial for optimizing conjugation reaction times.
Materials:
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at the desired pH[6]
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF.[2]
-
Dilute the stock solution into the amine-free buffer to a final concentration of 1-2 mg/mL.[9]
-
Immediately measure the absorbance of the solution at 260 nm at time zero. The N-hydroxysuccinimide (NHS) byproduct of hydrolysis absorbs in the 260-280 nm range.[7][8]
-
Incubate the solution at a controlled temperature (e.g., 4°C or room temperature).
-
At regular time intervals, measure the absorbance at 260 nm.
-
The increase in absorbance over time corresponds to the release of NHS and thus the hydrolysis of the NHS ester. The half-life can be calculated from the rate of this increase.
Protocol 2: Comparative Crosslinking Efficiency Assay
This protocol provides a method to compare the efficiency of this compound with an alternative crosslinker by analyzing the formation of crosslinked protein products.
Materials:
-
This compound
-
Alternative crosslinker (e.g., a maleimide-based crosslinker if the protein has available sulfhydryl groups)
-
Target protein with accessible primary amines (and other target groups for the alternative crosslinker)
-
Quenching solution (e.g., 1 M Tris or glycine)[4]
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare two separate reactions, one for each crosslinker.
-
Dissolve the target protein in the appropriate reaction buffer at a known concentration (e.g., 1-5 mg/mL).
-
Add a 10- to 50-fold molar excess of the respective crosslinker to each protein solution.[12] The optimal molar excess should be determined empirically.[6]
-
Incubate the reactions for a set period (e.g., 30-120 minutes) at room temperature or 4°C.[5]
-
Stop the reactions by adding a quenching solution.
-
Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.[15]
-
The intensity and distribution of these bands can be used to compare the crosslinking efficiency of the different reagents under the tested conditions.
Visualizations
Caption: Reaction pathway of this compound with a primary amine and the competing hydrolysis reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Functional Validation of Bis-PEG17-NHS Ester Conjugated Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a critical strategy to enhance its therapeutic properties. Among the various PEGylation reagents, Bis-PEG17-NHS ester has emerged as a valuable tool for crosslinking and modification of proteins. This bifunctional reagent reacts with primary amines (the N-terminus and lysine (B10760008) residues) on the protein surface. Following conjugation, it is imperative to validate that the protein's functional activity is retained or appropriately modified. This guide provides a comparative overview of key functional assays to validate protein activity post-conjugation, complete with experimental data and detailed protocols.
The Impact of PEGylation on Protein Function
PEGylation can significantly improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. However, the attachment of PEG chains can also present a double-edged sword. The steric hindrance imposed by the PEG moiety may interfere with the protein's interaction with its target, potentially leading to a decrease in its in vitro biological activity. Therefore, a thorough functional characterization of the PEGylated protein is a non-negotiable step in the development of protein therapeutics.
Comparative Analysis of Functional Assays
The choice of functional assay is contingent on the protein's mechanism of action. Below is a comparison of common assays used to evaluate the functional integrity of PEGylated proteins, with supporting data from studies on various PEGylated biologics.
Cell Proliferation and Cytotoxicity Assays
For proteins such as growth factors or antibody-drug conjugates (ADCs), cell-based assays are the most direct measure of their biological activity. These assays quantify the ability of the protein to induce or inhibit cell growth.
Table 1: Comparison of In Vitro Activity of PEGylated vs. Non-PEGylated Proteins in Cell-Based Assays
| Protein/Conjugate | Assay Type | Cell Line | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Cell Proliferation | M-NFS-60 | EC50 | 37 ± 12 pM | 46 ± 5.5 pM | ~1.2x increase | [1] |
| Anti-HER2 Affibody-Drug Conjugate | Cytotoxicity (MTT) | NCI-N87 (HER2-positive) | IC50 | 22.5 nM | 48.7 nM (4kDa PEG) | ~2.2x increase | [2] |
| Anti-GD2 scFv-Drug Conjugate (DM4) | Cytotoxicity (MTT) | B78-D14 (GD2-positive) | IC50 | 3.1 ± 0.5 nM (free drug) | 18.5 ± 2.1 nM | ~6.0x increase | [3] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. An increase in these values indicates a decrease in potency.
Antiviral Assays
For antiviral proteins like interferons, the functional activity is determined by their ability to inhibit viral replication in cell culture.
Table 2: Comparison of Antiviral Activity of PEGylated vs. Non-PEGylated Interferon
| Protein | Assay Type | Virus/Replicon | Parameter | Non-PEGylated (IFN-α2a) | PEGylated (PEG-IFN) | Fold Change | Reference |
| Interferon | Antiviral | HCV Replicon (Huh7-K2040 cells) | EC50 | 37.1 pg/mL | 50.9 pg/mL | ~1.4x increase | [4] |
Enzyme Activity Assays
For therapeutic enzymes, PEGylation can affect their catalytic efficiency. Enzyme kinetics are measured to determine parameters like the Michaelis constant (KM) and the catalytic rate (kcat).[5]
Table 3: Comparison of Kinetic Parameters of PEGylated vs. Non-PEGylated α-Chymotrypsin
| Protein | PEG Size | Degree of PEGylation | KM (mM) | kcat (s⁻¹) | Reference |
| α-Chymotrypsin | - | 0 | 0.05 | 45 | [6] |
| α-Chymotrypsin | 5000 Da | ~6 PEGs/enzyme | 0.10 | ~25 | [6] |
Note: An increase in KM suggests a lower affinity of the enzyme for its substrate, while a decrease in kcat indicates a slower catalytic turnover.
Receptor Binding Assays
The binding affinity of a PEGylated protein to its receptor is a critical parameter, especially for molecules like antibodies and cytokines. Techniques such as Surface Plasmon Resonance (SPR) are employed to measure association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.[7]
Table 4: Comparison of Receptor Binding Affinity of PEGylated vs. Non-PEGylated Antibody Fragments
| Protein | Target | Technique | Parameter | Non-PEGylated | PEGylated (20 kDa PEG) | Fold Change | Reference |
| Anti-p185(HER-2) scFv | p185(HER-2) | SPR (BIAcore) | KD | 1.6 nM | 8.3 nM | ~5.2x increase | [1] |
Note: A higher KD value indicates a lower binding affinity.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the functional implications of PEGylation.
Caption: Workflow for this compound Conjugation and Functional Validation.
Caption: Simplified G-CSF Signaling Pathway Leading to Cell Proliferation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This protocol is adapted for determining the IC50 value of a PEGylated antibody-drug conjugate.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
PEGylated ADC and non-PEGylated control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[2][3]
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC and non-PEGylated control in culture medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[2][3]
-
Incubation: Incubate the plate for a period that allows for the drug to exert its effect (e.g., 72 hours) at 37°C, 5% CO₂.[2][3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: G-CSF Cell Proliferation Assay
This protocol uses the G-CSF-dependent murine myeloblastic cell line NFS-60 to measure the proliferative activity of PEGylated G-CSF.
Materials:
-
NFS-60 cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and murine IL-3 (for routine culture)
-
Assay medium (RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
PEGylated G-CSF and non-PEGylated G-CSF standard
-
Cell viability reagent (e.g., WST-8 or MTS)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture NFS-60 cells in medium containing IL-3. Prior to the assay, wash the cells three times with IL-3-free medium to remove residual growth factors and resuspend in assay medium.
-
Cell Seeding: Seed the washed NFS-60 cells into a 96-well plate at a density of 7 x 10⁵ cells/mL in a volume of 50 µL per well.[6]
-
G-CSF Stimulation: Prepare serial dilutions of PEGylated G-CSF and the non-PEGylated standard in assay medium. Add 50 µL of each dilution to the wells. Include wells with cells only (no G-CSF) as a negative control.[6]
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[6]
-
Viability Measurement: Add the cell viability reagent (e.g., 10 µL of WST-8) to each well and incubate for an additional 2-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the negative control from all other readings. Plot the corrected absorbance against the logarithm of the G-CSF concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Conclusion
The functional validation of proteins after conjugation with this compound is a multifaceted process that requires careful selection of appropriate assays. The data consistently shows that while PEGylation is highly beneficial for improving the pharmacokinetic properties of therapeutic proteins, it often leads to a modest decrease in in vitro potency, as evidenced by increased EC50, IC50, KM, and KD values. This trade-off between in vivo stability and in vitro activity is a key consideration in the design and development of PEGylated biotherapeutics. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to effectively characterize their PEGylated protein candidates and make informed decisions in their drug development pipeline.
References
- 1. Protein PEGylation decreases observed target association rates via a dual blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Versatility of Bis-PEG17-NHS Ester in Bioconjugation: A Comparative Review
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is paramount for the successful development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other bioconjugates. This guide provides a comprehensive overview of Bis-PEG17-NHS ester, a homobifunctional crosslinker, and objectively compares its properties and applications with other common alternatives, supported by established experimental principles.
This compound is a chemical crosslinker characterized by a long, discrete polyethylene (B3416737) glycol (dPEG®) chain of 17 PEG units, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This structure imparts unique properties that are highly advantageous in the field of bioconjugation. The NHS esters readily react with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds. The long, hydrophilic PEG spacer enhances the solubility of the resulting conjugate, reduces the potential for aggregation, and can improve the pharmacokinetic profile of the modified biomolecule.
Comparison with Alternative Crosslinkers
The choice of a crosslinker is dictated by the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. Here, we compare this compound to other commonly used homobifunctional crosslinkers.
| Feature | This compound | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) Suberate (BS3) |
| Structure | Long, hydrophilic PEG spacer (17 units) | Short, hydrophobic alkyl spacer | Short, hydrophilic (sulfonated) alkyl spacer |
| Solubility | High in aqueous buffers | Low in aqueous buffers (requires organic solvent) | High in aqueous buffers |
| Spacer Arm Length | ~64.4 Å[1] | 11.4 Å | 11.4 Å |
| Cell Membrane Permeability | Generally considered membrane-impermeable | Membrane-permeable | Membrane-impermeable |
| Potential for Aggregation | Low; PEG spacer reduces aggregation of conjugates.[2] | High; hydrophobic nature can induce protein aggregation. | Low; sulfonate groups improve solubility. |
| Immunogenicity | Low; PEG is known to reduce immunogenicity.[2] | Can be immunogenic. | Less immunogenic than DSS due to hydrophilicity. |
| Applications | ADCs, PROTACs, PEGylation for improved PK, protein-protein crosslinking. | Intracellular protein crosslinking, protein interaction studies. | Cell surface protein crosslinking, protein interaction studies in aqueous environments. |
Key Applications and Performance Insights
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in the stability and efficacy of the conjugate. The hydrophilic nature of the PEG17 spacer in this compound can help to counterbalance the hydrophobicity of the cytotoxic payload, thereby preventing aggregation and improving the ADC's pharmacokinetic properties.[3] While direct comparative data for this compound is limited, studies on ADCs with PEG linkers have shown that longer PEG chains can lead to improved stability and slower plasma clearance.[4]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The length and flexibility of the linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Studies have shown that for some target proteins, longer PEG linkers, such as those with 12 or more atoms, are more potent in inducing protein degradation. The extended length of the PEG17 chain in this compound provides the necessary reach and flexibility to facilitate optimal ternary complex formation for a variety of targets.
Experimental Protocols
Below are detailed methodologies for common applications of this compound.
General Protein-Protein Crosslinking Protocol
This protocol outlines a general procedure for crosslinking proteins in solution. Optimal conditions may vary depending on the specific proteins.
Materials:
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES), pH 7.2-8.0
-
Protein A and Protein B to be crosslinked
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Anhydrous DMSO or DMF for stock solution preparation
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the amine-free buffer to a final concentration of 0.1-5 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein mixture. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography (SEC), or mass spectrometry.
Cell Surface Protein Crosslinking Protocol
This protocol is for crosslinking proteins on the surface of living cells.
Materials:
-
This compound
-
Ice-cold PBS, pH 8.0
-
Cell suspension (~25 x 10^6 cells/mL)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or DMF
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
Crosslinker Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed for further analysis of the crosslinked proteins by western blotting or immunoprecipitation followed by mass spectrometry.
Visualizing Workflows and Pathways
To further illustrate the applications of this compound, the following diagrams depict a typical experimental workflow for protein crosslinking and the general mechanism of action for a PROTAC.
References
The Strategic Advantage of Long-Chain PEGylation: A Comparative Guide to Bis-PEG17-NHS Ester
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that can significantly impact the solubility, stability, and in vivo performance of bioconjugates. This guide provides an objective comparison of Bis-PEG17-NHS ester, a homobifunctional crosslinker with an extended polyethylene (B3416737) glycol (PEG) spacer, against traditional non-PEGylated and shorter-chain PEGylated alternatives. The inclusion of a long, discrete PEG chain offers distinct advantages in modern bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is an amine-reactive crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a 17-unit PEG chain.[1] These NHS esters readily react with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[1] The defining characteristic of this reagent is its long, hydrophilic PEG spacer, which plays a crucial role in modulating the physicochemical properties of the resulting conjugate.[2][3] Unlike traditional crosslinkers with hydrocarbon spacer arms, the PEG chain enhances water solubility, reduces aggregation, and can diminish the immunogenicity of the conjugate.
Performance Comparison: this compound vs. Alternatives
The primary advantages of utilizing a long-chain PEGylated crosslinker like this compound become evident when compared to non-PEGylated crosslinkers such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), as well as shorter-chain PEGylated crosslinkers.
| Feature | This compound | Shorter-Chain Bis-PEG-NHS Esters (e.g., PEG1-PEG8) | Non-PEGylated NHS Esters (e.g., DSS, BS3) |
| Solubility of Conjugate | High | Moderate to High | Low to Moderate (DSS is hydrophobic) |
| Tendency for Aggregation | Low | Low to Moderate | High |
| Immunogenicity | Low | Low | Moderate to High |
| Spacer Arm Length | ~64.4 Å | Varies (e.g., PEG8 is ~30 Å) | Short (e.g., DSS/BS3 is ~11.4 Å) |
| Flexibility | High | Moderate | Low |
| Applications | ADCs with hydrophobic payloads, PROTACs, improving pharmacokinetic profiles. | General protein crosslinking, ADCs with less hydrophobic payloads. | Proximity analysis of protein interactions, intracellular crosslinking (DSS). |
Case Studies in Drug Development: The Impact of PEG Chain Length
While specific head-to-head quantitative data for this compound is not extensively published, the principles of PEGylation in ADC development are well-documented. The length of the PEG linker is a critical parameter that is optimized to enhance the therapeutic index of an ADC.
In the context of ADCs, a longer PEG chain, such as the one in this compound, is particularly beneficial when working with highly hydrophobic cytotoxic payloads. The hydrophilic PEG chain can effectively shield the hydrophobic drug, preventing aggregation and improving the overall solubility and stability of the ADC. Furthermore, the extended spacer arm can provide sufficient distance between the antibody and the payload, which can be crucial for efficient drug release at the target site and for minimizing steric hindrance that might affect antibody binding. Studies have shown that for ADCs with a high drug-to-antibody ratio (DAR), longer PEG chains can be essential for maintaining favorable pharmacokinetic properties.
For PROTACs, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. The flexibility and length of the this compound linker can facilitate the optimal orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target. The hydrophilicity of the PEG chain also improves the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
Below are detailed protocols for common applications of this compound.
Protocol 1: General Protein-Protein Crosslinking
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare a stock solution of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Prepare the protein solution: Dissolve the proteins to be crosslinked in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the proteins.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (via Lysine Conjugation)
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
This compound
-
Amine-containing cytotoxic drug
-
Anhydrous DMSO
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tangential flow filtration (TFF) system or size-exclusion chromatography (SEC) column
Procedure:
-
Drug-Linker Conjugation:
-
Dissolve the amine-containing cytotoxic drug and a molar excess of this compound in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction.
-
Incubate at room temperature until the reaction is complete (monitor by HPLC).
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
-
Antibody Conjugation:
-
Exchange the buffer of the mAb to the reaction buffer.
-
Add the purified and activated drug-linker to the mAb solution at a desired molar ratio.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the quenching buffer.
-
Purify the ADC using a TFF system or an SEC column to remove unconjugated drug-linker and aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Evaluate the binding affinity and in vitro cytotoxicity of the ADC.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the general workflows for the synthesis of an Antibody-Drug Conjugate and a PROTAC using a Bis-PEG-NHS ester linker.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General workflow for PROTAC synthesis.
Caption: Mechanism of action for a PROTAC.
References
Safety Operating Guide
Proper Disposal of Bis-PEG17-NHS Ester: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of Bis-PEG17-NHS ester, a bifunctional crosslinking agent commonly used in bioconjugation, drug development, and scientific research. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Disposal Procedures for Unused Solid this compound
Unused or expired solid this compound must be disposed of as chemical waste.
-
Step 1: Ensure the original container is tightly sealed.
-
Step 2: Place the sealed container in a designated hazardous waste receptacle.
-
Step 3: Label the waste container clearly with the chemical name: "this compound".
-
Step 4: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Solutions Containing this compound
Solutions of this compound, whether in organic solvents or aqueous buffers, require deactivation before disposal due to the reactivity of the N-hydroxysuccinimide (NHS) ester groups. NHS esters are susceptible to hydrolysis, which renders them inactive. This process can be intentionally accelerated to ensure safe disposal.
For aqueous solutions from labeling reactions, the reactive NHS ester should be quenched before collection as hazardous waste.
-
Experimental Protocol: Hydrolysis of this compound in Aqueous Solutions
-
pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer such as sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis of the NHS ester. The half-life of NHS esters is significantly reduced at a pH above 8.0.
-
Collection: After incubation, transfer the deactivated solution to a designated aqueous hazardous waste container.
-
Labeling and Disposal: Clearly label the container and arrange for disposal through your institution's EHS department.
-
It is highly recommended to quench the reactivity of the NHS ester before disposal. This can be achieved by adding a compound containing a primary amine.
-
Experimental Protocol: Quenching of this compound in Organic Solvents
-
Quenching Reagent: Prepare a solution of a quenching agent such as Tris-HCl or glycine.
-
Addition: Slowly add the quenching solution to the this compound solution to a final concentration of 50-100 mM of the quenching agent.
-
Incubation: Allow the reaction to proceed for at least 30 minutes at room temperature.
-
Collection: Collect the quenched solution in a designated hazardous waste container for organic solvents.
-
Labeling and Disposal: Clearly label the container with all chemical components and arrange for disposal through your institution's EHS department.
-
Disposal of Contaminated Labware and Materials
All solid materials that have come into contact with this compound must be disposed of as solid hazardous waste.
Table 2: Disposal of Contaminated Materials
| Material Type | Disposal Procedure |
| Pipette tips, microcentrifuge tubes, gloves | Collect in a designated solid hazardous waste container. |
| Glassware | The first rinse with an organic solvent should be collected as hazardous waste. Subsequent rinses with soap and water can typically go down the drain, but consult local EHS guidelines. |
| Paper towels and other absorbent materials | Place in a sealed bag and then into the solid hazardous waste container. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
Disposal of chemical waste is subject to local, state, and federal regulations. The P501 precautionary statement found on the safety data sheet advises to "Dispose of contents/container in accordance with local/regional/national/international regulations". Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
